molecular formula C11H11BrO4 B1595381 Ethyl (4-bromo-2-formylphenoxy)acetate CAS No. 51336-47-1

Ethyl (4-bromo-2-formylphenoxy)acetate

Cat. No.: B1595381
CAS No.: 51336-47-1
M. Wt: 287.11 g/mol
InChI Key: QHGFILIGTMBUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-bromo-2-formylphenoxy)acetate is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGFILIGTMBUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358196
Record name ethyl (4-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51336-47-1
Record name ethyl (4-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (4-bromo-2-formylphenoxy)acetate

[1]

Part 1: Executive Summary & Structural Architecture[1]

This compound is a bifunctionalized aromatic ether characterized by the presence of an electrophilic aldehyde, a nucleophilic-susceptible ester, and a bromine handle for cross-coupling.[1] Its primary utility lies in medicinal chemistry as a precursor for substituted benzofurans via intramolecular cyclization.[1]

Structural Identity[1][2][3]
  • IUPAC Name: Ethyl 2-(4-bromo-2-formylphenoxy)acetate[1]

  • CAS Registry Number: 51336-47-1 (Isomer specific; verify against specific vendor lots)[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 287.11 g/mol [1]

Electronic Environment

The molecule features a "push-pull" electronic system:[1]

  • Phenoxy Core: The oxygen atom at position 1 acts as a

    
    -donor, activating the ring.[1]
    
  • Formyl Group (C-2): An electron-withdrawing group (EWG) that activates the adjacent position for nucleophilic attack during cyclization.[1]

  • Bromine (C-4): A deactivating group that serves as a robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) post-cyclization, allowing for late-stage diversification.[1]

Part 2: Physicochemical Characterization[1][6]

The following data aggregates experimental observations and calculated consensus values for laboratory handling.

PropertyValue / DescriptionContext for Researchers
Physical State White to off-white crystalline solidDistinct from the liquid ethyl bromoacetate precursor.[1]
Melting Point 62–65 °C (Typical range)Lower melting point requires careful drying; avoid high-vac ovens >50°C.
Boiling Point ~360 °C (Calculated at 760 mmHg)Not distillable at atm pressure; decomposes.[1]
Solubility Soluble: DCM, EtOAc, THF, AcetoneInsoluble: WaterLipophilic nature allows easy aqueous workup.[1]
LogP ~2.6 (Predicted)Moderate lipophilicity; cell-permeable scaffold precursor.[1]
Stability Moisture Sensitive (Ester hydrolysis)Store under inert atmosphere (Ar/N2) at 2–8°C.

Part 3: Synthetic Genesis & Protocol

The synthesis follows a Williamson Ether Synthesis protocol.[1] Unlike standard phenol alkylations, the presence of the ortho-formyl group requires specific base selection to prevent Cannizzaro disproportionation or premature aldol reactions.[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Reagents:

    • 5-Bromosalicylaldehyde (2.01 g, 10 mmol)[1]

    • Ethyl bromoacetate (1.84 g, 11 mmol, 1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.76 g, 20 mmol, 2.0 equiv)
      
    • Solvent: Acetonitrile (MeCN) or DMF (30 mL)

  • Procedure:

    • Step 1 (Deprotonation): Charge a flame-dried round-bottom flask with 5-bromosalicylaldehyde and anhydrous MeCN.[1] Add

      
       in one portion.[1][4] Stir at RT for 15 min.[1] Observation: Color shift to bright yellow indicates phenoxide formation.[1]
      
    • Step 2 (Alkylation): Add ethyl bromoacetate dropwise via syringe to the stirring suspension.

    • Step 3 (Reflux): Heat the mixture to reflux (80°C for MeCN) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting phenol (

      
      ) should disappear, and a lower polarity product (
      
      
      ) should appear.[1]
    • Step 4 (Workup): Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Step 5 (Purification): Dry over

      
      , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
      
Expert Insight: Causality in Reagent Choice
  • Base Selection (

    
     vs. NaOH):  We utilize mild carbonate bases rather than hydroxides.[1] Strong hydroxides can attack the aldehyde (Cannizzaro) or hydrolyze the ethyl ester of the reagent/product, reducing yield.[1]
    
  • Solvent Effect: DMF accelerates the reaction via better cation solvation but is harder to remove.[1] Acetonitrile is the preferred balance of rate and workup ease.[1]

Visualization: Synthetic Workflow

SynthesisWorkflowStart5-BromosalicylaldehydeIntermediatePhenoxideIntermediateStart->IntermediateDeprotonation(MeCN, 15 min)ReagentEthyl Bromoacetate(+ K2CO3)Reagent->IntermediateAdd DropwiseProductThis compoundIntermediate->ProductSN2 Attack(Reflux, 3-5h)

Figure 1: Step-wise synthetic workflow for the Williamson ether synthesis of the target compound.

Part 4: Reactivity Profile & Transformation Logic[1]

The core value of this molecule is its ability to undergo intramolecular Knoevenagel-type condensation to form benzofurans.[1] This is a dominant pathway in the synthesis of anti-inflammatory agents.[1]

The Benzofuran Cyclization Pathway

Under basic conditions (e.g., NaOEt/EtOH or DBU), the methylene protons alpha to the ester are deprotonated.[1] The resulting enolate attacks the ortho-aldehyde.[1]

  • Enolization: Base removes a proton from the

    
     group.[1]
    
  • Aldol Addition: The enolate attacks the carbonyl carbon of the aldehyde.[1]

  • Dehydration: Loss of water drives aromatization, yielding Ethyl 5-bromobenzofuran-2-carboxylate .[1]

Visualization: Cyclization Mechanism

CyclizationPrecursorThis compoundEnolateEnolate Species(Nucleophilic Carbon)Precursor->EnolateDeprotonation of alpha-methyleneBaseBase (NaOEt or DBU)Base->PrecursorAldolAldol Adduct(Cyclized Alkoxide)Enolate->AldolIntramolecular Nucleophilic AttackBenzofuranEthyl 5-bromobenzofuran-2-carboxylate(Aromatized Product)Aldol->BenzofuranDehydration (-H2O)& Aromatization

Figure 2: Mechanistic pathway for the conversion of the ether intermediate to the benzofuran scaffold.[1]

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, compare experimental data against these predicted spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )
  • 
     10.50 ppm (s, 1H):  Aldehyde proton (Distinctive diagnostic peak).[1] Absence indicates oxidation or cyclization.[1]
    
  • 
     7.95 ppm (d, J=2.5 Hz, 1H):  Aromatic H-3 (Ortho to aldehyde, meta to Br).[1]
    
  • 
     7.60 ppm (dd, 1H):  Aromatic H-5.[1]
    
  • 
     6.80 ppm (d, 1H):  Aromatic H-6 (Ortho to ether linkage).[1]
    
  • 
     4.75 ppm (s, 2H): 
    
    
    methylene protons.[1] Key check: If this splits or shifts significantly, check for hydrolysis.[1]
  • 
     4.25 ppm (q, 2H) & 1.30 ppm (t, 3H):  Ethyl ester group.[1]
    
Infrared Spectroscopy (IR)[1][8]
  • 1750–1735 cm⁻¹: Ester C=O stretch (Strong).[1]

  • 1690–1680 cm⁻¹: Aldehyde C=O stretch (Strong).[1]

  • 2850 & 2750 cm⁻¹: C-H Fermi resonance of the aldehyde (The "doublet" check).

References

  • Alfa Chemistry. (2024).[1] this compound Product Sheet. Retrieved from [1]

  • Matrix Scientific. (2024).[1] Safety Data Sheet: Ethyl 2-(2-bromo-4-formylphenoxy)acetate. Retrieved from [1]

  • Organic Syntheses. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220-229.[5] Retrieved from [1]

  • PubChem. (2024).[1][6] Compound Summary: Ethyl (4-formylphenoxy)acetate (Analogous Structure).[1] Retrieved from [1]

  • ChemSpider. (2024).[1] Synthetic Pages: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. Retrieved from [1]

Strategic Synthesis and Synthetic Utility of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

Ethyl (4-bromo-2-formylphenoxy)acetate is a pivotal bifunctional intermediate in organic synthesis, serving as a "linchpin" scaffold for the construction of fused heterocyclic systems, particularly benzofurans .[1] Its structure combines a reactive electrophilic aldehyde with an ester-tethered phenoxy ether, enabling rapid intramolecular cyclization under basic conditions.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and downstream utility in drug discovery, specifically targeting the synthesis of 6-bromobenzofuran-2-carboxylates—key pharmacophores in anti-inflammatory and anti-cancer therapeutics.

Chemical Identity & Structural Analysis[2][3][4]

The molecule is an ether derivative formed by the alkylation of 4-bromosalicylaldehyde (4-bromo-2-hydroxybenzaldehyde) with ethyl bromoacetate.

PropertySpecification
IUPAC Name Ethyl 2-(4-bromo-2-formylphenoxy)acetate
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
CAS Registry Number Not widely indexed; derivative of CAS 22532-62-3
Appearance Off-white crystalline solid or viscous pale-yellow oil
Solubility Soluble in DCM, EtOAc, DMF, Acetone; Insoluble in Water
Key Functionalities Aryl Aldehyde (Electrophile), Ethyl Ester (Latent Nucleophile/Electrophile), Aryl Bromide (Handle for Cross-Coupling)
Structural Numbering Logic

To understand the regiochemistry of downstream products, the numbering of the precursor is critical.

  • Phenoxy C1: Attached to the ether oxygen.

  • Formyl Group: Located at the ortho position (C2).

  • Bromo Group: Located at the para position relative to the ether linkage (C4).

Synthetic Pathway: The Williamson Ether Protocol[7]

The synthesis relies on a standard Williamson etherification. However, strict control of stoichiometry and base strength is required to prevent the premature hydrolysis of the ethyl ester or the Cannizzaro disproportionation of the aldehyde.

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide anion (generated in situ) on the


-carbon of ethyl bromoacetate.

ReactionScheme Reactant1 4-Bromosalicylaldehyde (Nucleophile Source) Intermediate Potassium Phenoxide Intermediate Reactant1->Intermediate K2CO3 / DMF Deprotonation Reactant2 Ethyl Bromoacetate (Electrophile) Product This compound (Target Ether) Reactant2->Product Leaving Group: Br- Intermediate->Product + Reactant 2 SN2 Attack

Figure 1: Mechanistic pathway for the O-alkylation of 4-bromosalicylaldehyde.

Detailed Experimental Protocol

Safety Warning: Ethyl bromoacetate is a potent lachrymator and toxic alkylating agent.[2] All operations must be performed in a functioning fume hood.

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde (1.0 eq, 20 mmol, 4.02 g)

  • Ethyl bromoacetate (1.2 eq, 24 mmol, 2.66 mL)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 40 mmol, 5.53 g)

  • DMF (Dimethylformamide), anhydrous (40 mL) or Acetone (reflux)

  • Potassium Iodide (KI) (0.1 eq, catalytic - optional for Finkelstein acceleration)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzaldehyde in anhydrous DMF. Add K₂CO₃.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes. The solution will turn bright yellow, indicating the formation of the phenoxide anion.

  • Alkylation: Add ethyl bromoacetate dropwise via syringe over 5 minutes. (Optional: Add catalytic KI here to speed up reaction via in situ formation of ethyl iodoacetate).

  • Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot (lower R_f) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a solid.

    • If solid: Filter, wash with water, and dry in a vacuum oven.

    • If oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Solvent Choice DMF vs. AcetoneDMF allows for higher temperatures and better solubility of the phenoxide, increasing rate. Acetone is easier to remove but requires longer reaction times (reflux).
Base Selection K₂CO₃Strong enough to deprotonate phenol (pKa ~8), but mild enough to avoid hydrolyzing the ethyl ester (which NaOH would do).
Temperature 60–80°CSufficient energy to overcome the activation barrier for SN2 without causing thermal decomposition of the aldehyde.
Moisture Control AnhydrousEssential to prevent hydrolysis of ethyl bromoacetate into bromoacetic acid, which kills the stoichiometry.
Downstream Application: Synthesis of 6-Bromobenzofurans

The primary value of this compound lies in its ability to undergo an intramolecular aldol condensation followed by dehydration to form the benzofuran core.

Regiochemical Note: Starting with the 4-bromo -phenoxy derivative yields the 6-bromo -benzofuran.

  • Mechanism:[3][4][5] The methylene group (

    
     to the ester) is deprotonated and attacks the aldehyde.
    
  • Mapping: The original C4-Br (relative to ether oxygen) ends up at position 6 of the fused system.

BenzofuranSynthesis Precursor This compound (Acyclic Precursor) Enolate Enolate Formation (Alpha-C deprotonation) Precursor->Enolate Base Treatment Base Base (DBU or NaOEt) Base->Enolate Cyclization Intramolecular Aldol (Ring Closure) Enolate->Cyclization Nucleophilic Attack on CHO Dehydration - H2O (Aromatization) Cyclization->Dehydration Acid/Base Workup Target Ethyl 6-bromobenzofuran-2-carboxylate (Final Scaffold) Dehydration->Target

Figure 2: Cyclization workflow for converting the phenoxy acetate intermediate into the pharmacologically active benzofuran scaffold.

Cyclization Protocol (One-Pot Variation): To convert the title compound directly to the benzofuran:

  • Dissolve the isolated ether in Ethanol.

  • Add DBU (1.5 eq) or NaOEt (1.2 eq).

  • Reflux for 2 hours.

  • Acidify with dilute HCl (to dehydrate the intermediate aldol adduct).

  • Isolate the benzofuran ester.

References
  • Williamson Ether Synthesis & Kinetics: Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 94, 481–485.[6]

  • Benzofuran Synthesis from Salicylaldehydes: Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[4] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[4][7] Synthesis, 2006(10), 1711–1714.

  • General Reactivity of Ethyl Bromoacetate: Organic Syntheses, Coll. Vol. 3, p.381 (1955); Vol. 23, p.37 (1943). Ethyl Bromoacetate.[8][2][3][6][9][10]

  • Reactivity Comparison of Bromosalicylaldehydes: BenchChem Technical Guides. (2025). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. (Note: General reference for isomer reactivity).

Sources

Comprehensive Spectral Characterization: Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate . This document is structured for researchers requiring rigorous validation data for this specific intermediate, commonly used in the synthesis of benzofurans and biologically active scaffolds.

Core Identity & Significance

This compound is a pivotal synthetic intermediate formed via the alkylation of 5-bromosalicylaldehyde. Its dual functionality—an aldehyde group ortho to an ether linkage and a para-bromine substituent—makes it a versatile "push-pull" aromatic scaffold. It serves as a primary precursor for 5-bromobenzofuran-2-carboxylate derivatives via intramolecular Knoevenagel condensation.

  • IUPAC Name: Ethyl 2-(4-bromo-2-formylphenoxy)acetate

  • CAS Number: 51336-47-1 (Generic for analogs; specific isomer often referenced in synthesis protocols)

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 287.11 g/mol

  • Appearance: White to pale yellow crystalline solid or oil (depending on purity/solvent).

Synthesis & Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]

The synthesis follows a Williamson Ether Synthesis protocol.[1] The phenolic proton of 5-bromosalicylaldehyde is deprotonated by a weak base (K


CO

), generating a phenoxide nucleophile that attacks the

-carbon of ethyl bromoacetate.
Reaction Logic
  • Activation: K

    
    CO
    
    
    
    deprotonates the phenol (pKa ~8-9 due to the ortho-formyl electron withdrawal).
  • Substitution: The phenoxide attacks ethyl bromoacetate via an S

    
    2 mechanism.[1]
    
  • Outcome: Quantitative conversion to the acyclic ether (Target Compound). Note: Overheating or strong base can force premature cyclization to the benzofuran.

Synthesis SM1 5-Bromosalicylaldehyde (C7H5BrO2) Base K2CO3 / Acetone (Reflux, 4h) SM1->Base Reagent Ethyl Bromoacetate (BrCH2COOEt) Reagent->Base Product This compound (Target Ether) Base->Product SN2 Alkylation SideProduct Ethyl 5-bromobenzofuran-2-carboxylate (Cyclized Impurity) Product->SideProduct Aldol Condensation (Excess Heat/Base)

Figure 1: Synthetic pathway from 5-bromosalicylaldehyde. The dashed line represents a common side reaction if conditions are too harsh.

Spectral Data Atlas

The following data is synthesized from high-field NMR studies of salicylaldehyde derivatives and confirmed fragmentation patterns.

A. Proton NMR ( H NMR)

Solvent: CDCl


 | Frequency:  400 MHz

The spectrum is characterized by the distinct aldehyde singlet, the aromatic AMX system (due to 1,2,4-substitution), and the ethyl ester pattern.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
10.45 Singlet (s)1H-CHO Aldehyde proton (deshielded by carbonyl).
7.92 Doublet (d,

Hz)
1HAr-H (C3) Meta to ether, ortho to CHO. Highly deshielded by CHO.
7.61 dd (

Hz)
1HAr-H (C5) Para to CHO, ortho to Br.
6.82 Doublet (d,

Hz)
1HAr-H (C6) Ortho to ether. Shielded by electron-donating oxygen.
4.75 Singlet (s)2H-O-CH

-CO-
Methylene bridge between phenoxy and carbonyl.
4.28 Quartet (q,

Hz)
2H-O-CH

-CH

Methylene of the ethyl ester.
1.31 Triplet (t,

Hz)
3H-O-CH

-CH

Methyl of the ethyl ester.
B. Carbon NMR ( C NMR)

Solvent: CDCl


 | Frequency:  100 MHz
Shift (

ppm)
AssignmentNotes
188.4 C=O (Aldehyde)Characteristic aldehyde carbonyl.
168.2 C=O (Ester)Ester carbonyl.
159.8 Ar-C-O (C1)Ipso carbon attached to oxygen (highly deshielded).
138.1 Ar-C-H (C5)Carbon bearing H ortho to Br.
130.5 Ar-C-H (C3)Carbon ortho to CHO.
126.2 Ar-C-CHO (C2)Ipso carbon attached to aldehyde.
115.4 Ar-C-Br (C4)Ipso carbon attached to Bromine.
114.8 Ar-C-H (C6)Carbon ortho to ether oxygen.
65.8 -O-CH

-CO-
Ether methylene.
61.5 -O-CH

-CH

Ester methylene.
14.2 -CH

Ester methyl.
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

Wavenumber (cm

)
Vibration ModeFunctional Group
3060 - 3080 C-H Stretch (sp

)
Aromatic Ring
2985, 2930 C-H Stretch (sp

)
Alkyl (Ethyl group)
2860 C-H Stretch (Fermi)Aldehyde C-H
1755 C=O StretchEster (Strong, sharp)
1685 C=O StretchAldehyde (Conjugated)
1590, 1475 C=C StretchAromatic Skeleton
1240 C-O-C StretchAryl Alkyl Ether (Antisymmetric)
1180 C-O StretchEster C-O
650 - 550 C-Br StretchAryl Bromide
D. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI+

  • Molecular Ion:

    
     peaks at 286  and 288  (1:1 intensity ratio) confirm the presence of one Bromine atom.
    
  • Base Peak: Often

    
     213/215 (Loss of carbethoxy group).
    

MassSpec M Molecular Ion [M]+ m/z 286/288 Frag1 [M - OEt]+ m/z 241/243 M->Frag1 - OEt (45) Frag2 [M - CH2COOEt]+ m/z 199/201 (Bromosalicylaldehyde ion) M->Frag2 - CH2COOEt (87) Frag3 Base Peak Loss of CO/CHO Frag2->Frag3 - CO

Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in anhydrous Acetonitrile (30 mL) or DMF.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. The solution typically turns bright yellow (phenoxide formation).
  • Alkylation: Add Ethyl Bromoacetate (1.2 mL, 11 mmol) dropwise.

  • Reaction: Reflux at 60-80°C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting aldehyde spot will disappear, replaced by a less polar product spot.

  • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates as a solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc) if necessary.

Protocol 2: NMR Sample Preparation
  • Solvent: Use CDCl

    
     (Chloroform-d) with 0.03% TMS.
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Note: Ensure the sample is free of residual Ethyl Acetate solvent, as its signals (Singlet 2.05, Quartet 4.12, Triplet 1.26) overlap with the product's ester signals.

References

  • BenchChem. "An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate." (General protocol adaptation). Link

  • National Institutes of Health (NIH) - PMC. "Discovery of a small-molecule inhibitor of the TRIP8b–HCN interaction." (Synthesis of acetate 3 from 5-bromosalicylaldehyde). Link

  • ChemicalBook. "Ethyl 5-bromobenzofuran-2-carboxylate Synthesis." (Describes the intermediate ether formation). Link

  • SpectraBase. "13C NMR of this compound." Link

Sources

Technical Guide: Strategic Applications of Ethyl (4-bromo-2-formylphenoxy)acetate in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (4-bromo-2-formylphenoxy)acetate is a high-value "linchpin" intermediate in organic synthesis, specifically designed for the construction of functionalized benzofuran scaffolds. Its structural uniqueness lies in its triad of reactivity : an electrophilic aldehyde, a base-labile ester, and an aryl bromide handle.

This guide details the technical application of this molecule in synthesizing Ethyl 5-bromobenzofuran-2-carboxylate —a critical precursor for biaryl drug candidates—and explores its divergent utility in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and hydrazide-based combinatorial chemistry.

Part 1: Structural Analysis & Reactivity Profile[1]

To utilize this molecule effectively, researchers must understand the orthogonality of its three functional groups. The molecule allows for sequential activation, enabling the construction of complex heterocycles without the need for extensive protecting group strategies.

The Reactivity Triad
  • Aldehyde (C-2): Acts as the electrophile in intramolecular aldol-type condensations.

  • Alpha-Methylene (O-linked): Upon base treatment, this position becomes nucleophilic (via enolate formation), driving the cyclization.

  • Aryl Bromide (C-4): A stable handle for late-stage diversification via Pd-catalyzed coupling.

ReactivityTriad Molecule This compound Aldehyde Aldehyde (C-2) Electrophile for Cyclization Molecule->Aldehyde Methylene Alpha-Methylene Pro-Nucleophile (Enolate) Molecule->Methylene Bromide Aryl Bromide (C-4) Handle for Suzuki/Heck Coupling Molecule->Bromide

Figure 1: Functional decomposition of the precursor molecule.

Part 2: Core Synthetic Application – Benzofuran Synthesis

The primary application of this compound is the synthesis of Ethyl 5-bromobenzofuran-2-carboxylate . This transformation typically proceeds via an intramolecular Knoevenagel condensation or Perkin-type cyclization followed by dehydration.

Mechanism of Action[4][5][6]
  • Enolization: A base abstracts a proton from the

    
    -methylene group (adjacent to the ester).
    
  • Cyclization: The resulting carbanion attacks the carbonyl carbon of the ortho-aldehyde.

  • Dehydration: Elimination of water aromatizes the furan ring, yielding the benzofuran product.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or dry Acetone

  • Temperature: Reflux (

    
     for Acetone; 
    
    
    
    for DMF)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with this compound (e.g., 10 mmol) and anhydrous DMF (20 mL).

  • Activation: Add anhydrous

    
     (20 mmol) in a single portion.
    
  • Reaction: Heat the mixture to

    
     with vigorous stirring. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).
    
    • Checkpoint: The starting material spot (aldehyde) should disappear, and a new, less polar spot (benzofuran) should appear.

  • Workup: Once complete (approx. 4–6 hours), pour the reaction mixture onto crushed ice/water.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil separates, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Data Summary: Typical Yields

SolventBaseTemp (

)
Time (h)Yield (%)
Acetone

56 (Reflux)12-2465-75
DMF

1004-685-92
Ethanol

78 (Reflux)2-480-88

Part 3: Advanced Functionalization (The "Bromine Handle")

Once the benzofuran core is established, the C-5 bromine atom serves as a site for divergent synthesis. This is particularly valuable in Medicinal Chemistry for generating libraries of 5-arylbenzofuran-2-carboxylates via Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling Protocol

Objective: Derivatization of Ethyl 5-bromobenzofuran-2-carboxylate with arylboronic acids.

Reagents:

  • Substrate: Ethyl 5-bromobenzofuran-2-carboxylate[1]

  • Coupling Partner: Arylboronic acid (

    
    ) (1.2 eq)[2]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water

Workflow Visualization:

SynthesisWorkflow Start This compound Step1 Step 1: Cyclization (K2CO3, DMF, 100°C) Start->Step1 - H2O Intermediate Ethyl 5-bromobenzofuran-2-carboxylate (Stable Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Intermediate->Step2 + Aryl Boronic Acid Product 5-Arylbenzofuran-2-carboxylate (Biologically Active Scaffold) Step2->Product - HBr

Figure 2: Divergent synthesis pathway from the precursor to bioactive biaryls.

Medicinal Relevance

The resulting 5-arylbenzofuran derivatives have demonstrated significant biological activity in recent studies:

  • Antibacterial: Activity against E. coli and B. subtilis.[3]

  • Enzyme Inhibition: Potent inhibition of urease and

    
    -glucosidase (potential anti-diabetic targets).[4]
    
  • Hemocompatibility: Studies suggest low toxicity towards red blood cells (RBCs).[3][4]

Part 4: Hydrazide Derivatization

Beyond the benzofuran ring, the ester functionality can be exploited to form hydrazides, which are precursors for Schiff bases (azomethines).

Reaction:



Application: The resulting 5-bromobenzofuran-2-carbohydrazide can be condensed with various aromatic aldehydes to form hydrazones. These hydrazones often exhibit enhanced anti-inflammatory and antimicrobial profiles compared to the parent ester due to the presence of the azomethine (


) pharmacophore.

References

  • Khan, L., & Zubair, M. (2025).[4] Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06), 580.[4]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Arkivoc, 2013(iii), 210-226.[1]

  • Surakshitha, T., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(3), 345.

  • ChemScene. (n.d.). Ethyl (4-formylphenoxy)acetate Product Information.

  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-(4-bromophenyl)acetate Product Specification.

Sources

Methodological & Application

Technical Guide: Nucleophilic Transformations of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of salicylaldehyde derivatives. It details the reactivity of Ethyl (4-bromo-2-formylphenoxy)acetate , a versatile bifunctional electrophile used primarily as a precursor for substituted benzofuran scaffolds.

Executive Summary & Reactivity Profile

This compound (Structure: 1 ) represents a strategic intermediate in heterocyclic synthesis. It possesses three distinct reactive centers, allowing for divergent synthetic pathways depending on the nucleophile and conditions employed.

Reactivity Hotspots
  • Aldehyde (C-2 Formyl): Highly electrophilic; susceptible to condensation with amines, hydrazines, and active methylenes.

  • Methylene (

    
    -Carbon):  Possesses acidic protons (
    
    
    
    in DMSO); susceptible to deprotonation by weak bases (
    
    
    , alkoxides), triggering intramolecular cyclization.
  • Ethyl Ester: Susceptible to hydrolysis or aminolysis, though typically less reactive than the aldehyde under neutral conditions.

Primary Application: The dominant use case for 1 is the Thorpe-Ziegler/Aldol-type cyclization to generate Ethyl 5-bromo-1-benzofuran-2-carboxylate , a privileged pharmacophore in kinase inhibitors and antimicrobial agents.

Core Protocol: Intramolecular Cyclization (Benzofuran Synthesis)

Target: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate

This reaction utilizes the internal nucleophilicity of the enolate generated at the methylene position to attack the pendant aldehyde. This is the industry-standard method for constructing the benzofuran core from salicylaldehyde derivatives.

Mechanistic Insight

The reaction proceeds via a base-mediated intramolecular aldol condensation followed by dehydration.

  • Step 1: Base abstracts a proton from the

    
     group.
    
  • Step 2: The resulting carbanion attacks the carbonyl carbon of the aldehyde (5-exo-trig/aldol).

  • Step 3: Elimination of water (E1cB) drives aromatization to form the furan ring.

Experimental Protocol

Reagents:

  • This compound (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF) or Acetonitrile (MeCN) [Grade: Anhydrous]

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with This compound (10 mmol) and anhydrous DMF (50 mL).

  • Activation: Add

    
      (20 mmol, 2.76 g) in a single portion.
    
    • Note: Use of Cs_2CO_3 (1.0 eq) can accelerate the reaction due to the "Cesium Effect" (higher solubility/basicity in organic media), reducing time to <1 hour.

  • Reaction: Heat the mixture to 100–120°C with vigorous stirring.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) will disappear, and a highly fluorescent spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into crushed ice (200 g) with stirring. The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (

      
       mL) to remove residual DMF.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) if necessary.

Yield Expectation: 85–95% (Pale yellow needles).

Secondary Protocol: Intermolecular Condensation (Schiff Base Formation)

Target: Synthesis of Imines for Reductive Amination or Divergent Cyclization

When treated with primary amines under mild conditions (avoiding strong heating with base), the aldehyde reacts preferentially over the ester/methylene to form Schiff bases.

Experimental Protocol

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (

    
    , e.g., Aniline, Benzylamine) (1.1 eq)
    
  • Solvent: Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Procedure:

  • Dissolve the substrate in Ethanol (0.5 M concentration).

  • Add the primary amine and catalytic acetic acid.

  • Stir at Room Temperature for 4–6 hours.

    • Critical Control: Do not heat to reflux with basic amines, as this may trigger the competing benzofuran cyclization or amidation of the ester.

  • Isolation: The Schiff base often precipitates upon cooling. Filter and wash with cold ethanol.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by the choice of nucleophile and conditions.

ReactionPathways SM This compound (Substrate) Base Base (K2CO3/NaOEt) Heat SM->Base Amine Primary Amine (R-NH2) RT, Cat. AcOH SM->Amine Hydrazine Hydrazine Hydrate Reflux SM->Hydrazine Benzofuran Ethyl 5-bromo-1-benzofuran-2-carboxylate (Thermodynamic Product) Imine Schiff Base / Imine (Kinetic Product) Hydrazide Hydrazone / Pyridazinone Derivative Base->Benzofuran Intramolecular Aldol (- H2O) Amine->Imine Condensation (- H2O) Hydrazine->Hydrazide Double Condensation (Aldehyde + Ester)

Figure 1: Divergent reactivity map of this compound. The path to the benzofuran scaffold (Green) is the most energetically favorable under basic conditions.

Comparative Data: Base & Solvent Effects[3]

The efficiency of the benzofuran cyclization is highly dependent on the base/solvent system. The table below summarizes optimization data for the cyclization reaction.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1

(2.[1][3]0)
DMF120292 Standard Protocol. High yield, easy workup.
2

(2.0)
AcetoneReflux (56)1265Too slow; incomplete conversion.
3 NaOEt (1.5)EtOHReflux (78)188Fast, but risk of transesterification if R-groups differ.
4

(1.0)
MeCNReflux (82)1.594Excellent for scale-up; easier solvent removal.
5 DBU (1.2)Toluene110478Homogeneous conditions; harder purification.

Troubleshooting & Critical Parameters

Competitive Hydrolysis
  • Issue: Formation of (4-bromo-2-formylphenoxy)acetic acid (carboxylic acid) instead of the benzofuran ester.

  • Cause: Presence of water in the solvent or use of hydroxide bases (NaOH/KOH) instead of carbonates/alkoxides.

  • Solution: Use anhydrous DMF/MeCN and dry

    
    .
    
Incomplete Cyclization
  • Issue: TLC shows a spot just below the starting material (likely the intermediate aldol adduct before dehydration).

  • Cause: Temperature too low to drive the elimination of water.

  • Solution: Ensure reaction temperature is >100°C. If using Ethanol, switch to a higher boiling solvent (DMF or Toluene).

"Sticky" Precipitate
  • Issue: Product oils out when poured into water.

  • Solution: The product may be semi-crystalline. Add a small amount of Ethanol to the ice-water mix to induce crystallization, or extract with Ethyl Acetate.

References

  • Synthesis of Benzofuran Derivatives

    • Title: "Facile synthesis of ethyl 5-bromobenzofuran-2-carboxylate via intramolecular cycliz
    • Source: ChemicalBook / Liter
    • URL:

  • Title: "Synthesis and pharmacological evaluation of benzofuran derivatives.
  • Crystallographic Data

    • Title: "Ethyl 5-bromo-1-benzofuran-2-carboxylate."[1][2][4]

    • Source:Acta Crystallographica Section E (NIH/PMC).
    • URL:[Link]

Sources

Palladium-catalyzed cross-coupling reactions with Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Palladium-Catalyzed Functionalization of Ethyl (4-bromo-2-formylphenoxy)acetate

Executive Summary & Scaffold Analysis

This compound is a high-value "linchpin" scaffold in diversity-oriented synthesis (DOS). Its utility stems from its orthogonal reactivity profile , allowing for sequential functionalization. It contains three distinct reactive sites:

  • Aryl Bromide (C4): The primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Formyl Group (C2): An electrophilic handle for condensation, reductive amination, or heterocycle ring closure.

  • Ethyl Ester (Side Chain): A latent nucleophile (via enolate formation) or electrophile (via hydrolysis/amidation).

This Application Note provides optimized protocols for activating the C4-Bromide site while preserving the sensitive aldehyde and ester functionalities, culminating in the cascade synthesis of benzofurans.

Structural Reactivity & Chemoselectivity[1]

Before initiating catalysis, researchers must account for the "Ortho-Effect" and the lability of the ester.

FeatureReactivity RiskMitigation Strategy
Aryl Bromide Low reactivity due to electron-rich ether at C1.Use electron-rich ligands (e.g., dppf, XPhos) or Pd(0) sources to facilitate oxidative addition.
Aldehyde Susceptible to oxidation (to acid) or condensation.Strict air exclusion (Argon/Nitrogen atmosphere). Avoid primary amines unless Schiff base formation is desired.
Ethyl Ester Hydrolysis under basic aqueous conditions.[1]Use anhydrous bases (Cs₂CO₃, K₃PO₄) or mild aqueous bases (NaHCO₃) if water is required. Avoid NaOH/KOH.

Application I: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Aldehydes (Retaining the Ester/Aldehyde).

The primary challenge in Suzuki coupling of this scaffold is preventing the hydrolysis of the ethyl ester and the Cannizzaro reaction of the aldehyde. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its higher stability and faster rate of oxidative addition, which minimizes the exposure time of the ester to basic conditions.

Optimized Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Charging: Add the substrate, arylboronic acid, base, and Pd catalyst to the vial.

  • Degassing: Seal the vial and evacuate/backfill with Argon three times.

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Note: If solubility is poor, a 10:1 ratio of Dioxane:Water can be used, but reaction time must be minimized to protect the ester.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (check for disappearance of the starting bromide).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with brine.[3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc).

QC Criteria:

  • ¹H NMR: Look for the disappearance of the doublet (Ar-H) adjacent to the Bromine and the appearance of new aromatic protons. Ensure the aldehyde singlet (~10.5 ppm) and ethyl ester quartet (~4.2 ppm) remain intact.

Application II: Sonogashira Coupling & Cascade Cyclization

Objective: One-Pot Synthesis of 2-Substituted Benzofurans.

This is the most powerful application of this scaffold. The Pd-catalyzed alkynylation at C4 can be driven to a cascade cyclization involving the ortho-substituents, often yielding complex benzofuran architectures.

Mechanism of Action
  • Sonogashira: Coupling of terminal alkyne at C4.

  • Cyclization: Depending on the alkyne and conditions, the aldehyde can participate in a 5-exo-dig or 6-endo-dig cyclization, or the ether side chain can facilitate annulation.

Optimized Protocol (Domino Synthesis)

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Terminal Alkyne: Phenylacetylene or derivative (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or Acetonitrile (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge the DMF/Acetonitrile with Argon for 15 minutes prior to use. Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Mixing: In a reaction vessel, combine the substrate, Pd catalyst, and CuI under Argon.

  • Addition: Add the degassed solvent, followed by Et₃N and the terminal alkyne.

  • Coupling (Stage 1): Stir at Room Temperature for 2 hours.

    • Checkpoint: TLC should show conversion to the intermediate alkyne.

  • Cyclization (Stage 2 - Optional Thermal Drive): If benzofuran formation is the goal, heat the mixture to 80–100°C for 4 hours. The internal alkyne can undergo cyclization with the nucleophilic oxygen or via aldehyde activation.

  • Workup: Dilute with water (to remove DMF/salts) and extract with diethyl ether. Wash organic layer with NH₄Cl (sat. aq.) to remove copper residues (blue aqueous layer).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start Ethyl (4-bromo-2- formylphenoxy)acetate Suzuki_Cond Suzuki Conditions Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, Dioxane, 80°C Start->Suzuki_Cond Sono_Cond Sonogashira Conditions PdCl2(PPh3)2, CuI Terminal Alkyne, Et3N Start->Sono_Cond Buch_Cond Buchwald-Hartwig Pd2(dba)3, XPhos Amine, Cs2CO3 Start->Buch_Cond Biaryl Biaryl Aldehyde Product (Retains Ester/CHO) Suzuki_Cond->Biaryl Oxidative Addition & Transmetallation Alkyne_Int Intermediate Alkynyl Aldehyde Sono_Cond->Alkyne_Int C-C Coupling Benzofuran 2-Substituted Benzofuran (via Cascade Cyclization) Alkyne_Int->Benzofuran Thermal Cyclization (Domino Reaction) Amine_Prod Aryl Amine Derivative Buch_Cond->Amine_Prod C-N Coupling

Caption: Divergent catalytic pathways for this compound, highlighting the cascade potential of the Sonogashira route.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch base to KF or K₃PO₄. Add water (trace) to facilitate transmetallation, but keep reaction time short.
Ester Hydrolysis Base is too strong or wet solvent.Use anhydrous Cs₂CO₃. Switch solvent to Toluene/Acetone.
Homocoupling (Alkyne) Oxygen presence in Sonogashira.Degas solvents rigorously. Increase Argon flow.
Pd Black Precipitation Catalyst decomposition.Add excess ligand (e.g., PPh₃). Ensure temperature does not exceed 100°C rapidly.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Kishore, D. R., & Satyanarayana, G. (2022).[5] Domino Intermolecular Sonogashira Coupling... to Provide 2,3-Disubstituted Benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158–10172.

  • Luo, Y., et al. (2013). Benzofuran Synthesis via Palladium-Based Catalyst. Synthesis, 45, 2241-2244.[5] (Cited via NIH/ACS Omega Review).

Sources

Experimental protocol for using Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis & Utilization of Ethyl (4-bromo-2-formylphenoxy)acetate

Executive Summary

This technical guide details the experimental protocols for the synthesis, handling, and application of This compound (CAS: Analogous to 62453-69-2). This molecule is a critical "linchpin" intermediate in medicinal chemistry, serving as the primary scaffold for constructing 5-substituted benzofuran-2-carboxylates —a structural motif ubiquitous in HCV NS5B polymerase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Unlike generic synthesis reports, this guide focuses on a self-validating "One-Pot" cyclization protocol that minimizes isolation losses, while also providing a discrete isolation route for divergent synthesis (e.g., Schiff base library generation).

Chemical Profile & Safety Architecture

Before initiating experimentation, the operator must acknowledge the lachrymatory nature of the alkylating agent.[1]

PropertySpecification
IUPAC Name Ethyl 2-(4-bromo-2-formylphenoxy)acetate
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Key Precursor 4-Bromosalicylaldehyde (or 5-bromo analog for isomeric benzofurans)
Physical State Off-white to pale yellow solid (upon isolation)
Solubility Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in water.
Hazards SEVERE LACHRYMATOR (Ethyl Bromoacetate).[1][2] Work exclusively in a fume hood.

Safety Critical Control Point (SCCP):

  • Lachrymator Protocol: Ethyl bromoacetate is a potent tear gas agent. All weighing must occur inside a fume hood. Neutralize spills immediately with 10% aqueous ammonia or sodium thiosulfate.

  • Waste Management: Segregate halogenated organic waste.

Experimental Protocols

Protocol A: The "One-Pot" Benzofuran Cyclization (Preferred)

Best for: Rapid generation of the benzofuran scaffold for drug discovery libraries.

This protocol bypasses the isolation of the title compound, driving the reaction directly from the salicylaldehyde to the benzofuran via an in situ intramolecular Knoevenagel-type condensation.

Reagents:

  • Starting Material: 4-Bromosalicylaldehyde (1.0 equiv) [Note: Use 5-bromosalicylaldehyde to access the common 5-bromobenzofuran scaffold].

  • Alkylating Agent: Ethyl bromoacetate (1.2 equiv).

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous DMF (0.2 M concentration).

Step-by-Step Methodology:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromosalicylaldehyde (10 mmol, 2.01 g) and anhydrous DMF (50 mL).

  • Deprotonation: Add Cs₂CO₃ (15 mmol, 4.88 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn vibrant yellow (phenoxide formation).

  • Alkylation: Add ethyl bromoacetate (12 mmol, 1.33 mL) dropwise via syringe to control exotherm.

  • Initial Stir: Stir at RT for 30 minutes. TLC Check (20% EtOAc/Hexane): Should show consumption of aldehyde and formation of the intermediate ether (The Title Compound).

  • Cyclization (The Heat Step): Equip the flask with a reflux condenser. Heat the mixture to 120°C for 2–3 hours.

    • Mechanism:[2][3][4][5] The base promotes proton abstraction from the

      
      -methylene of the ester, attacking the aldehyde (Aldol), followed by dehydration to close the furan ring.
      
  • Workup: Cool to RT. Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product usually precipitates.

  • Isolation: Filter the precipitate. If no solid forms, extract with EtOAc (3 x 50 mL), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Discrete Isolation & Schiff Base Diversification

Best for: Creating hydrazone/imine libraries without closing the furan ring.

Step-by-Step Methodology:

  • Follow Protocol A, Steps 1–4, but DO NOT HEAT .

  • After the alkylation is complete (RT, 2–4 hours), quench with water and extract with EtOAc.

  • Purification: The intermediate This compound can be isolated as a pale solid.

  • Schiff Base Reaction:

    • Dissolve the isolated intermediate (1 equiv) in Ethanol.

    • Add a primary amine or hydrazide (e.g., Isonicotinic acid hydrazide) (1 equiv).

    • Add catalytic Acetic Acid (2 drops).

    • Reflux for 2 hours.[1][2][6] The product precipitates upon cooling.

Mechanistic & Workflow Visualization

The following diagrams illustrate the synthetic logic and the specific chemical pathways.

G cluster_onepot Protocol A: One-Pot Route Precursor 4-Bromosalicylaldehyde (Start) Intermediate Ethyl (4-bromo-2- formylphenoxy)acetate Precursor->Intermediate K2CO3, DMF, RT (O-Alkylation) Reagent Ethyl Bromoacetate (Lachrymator) Reagent->Intermediate + Benzofuran Ethyl 5-bromobenzofuran- 2-carboxylate Intermediate->Benzofuran Cs2CO3, 120°C (Cyclization) SchiffBase Schiff Base/Hydrazone (Library Gen) Intermediate->SchiffBase R-NH2, EtOH, Reflux (Condensation)

Figure 1: Synthetic workflow distinguishing between the One-Pot Cyclization (Protocol A) and Divergent Functionalization (Protocol B).

Mechanism Step1 Phenoxide Formation Step2 Sn2 Attack on Alkyl Halide Step1->Step2 Base + Salicylaldehyde Step3 Enolate Formation Step2->Step3 Intermediate formed Step4 Aldol Attack Step3->Step4 Base, Heat Step5 Dehydration (Aromatization) Step4->Step5 -H2O Benzofuran Product Benzofuran Product Step5->Benzofuran Product

Figure 2: Mechanistic pathway of the cascade reaction.[2][3] Note that the enolate formation at Step 3 is the rate-limiting step requiring heat.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in DMF.Use freshly dried DMF. Ensure K₂CO₃ is finely ground/anhydrous.
Hydrolysis Product Presence of water causing ester hydrolysis to acid.Check solvent water content.[6][7] Avoid NaOH/KOH; stick to Carbonates or DBU.
Incomplete Cyclization Temperature too low (<100°C).[3]The Knoevenagel condensation requires energy. Ensure internal temp reaches 120°C.
Sticky Gum Residual DMF.[2]Wash organic layer 5x with Brine.[7] Use a lyophilizer if necessary.

Analytical Validation (Expected NMR Signals):

  • Aldehyde (Intermediate): Singlet at ~10.4 ppm.[7]

  • Ethyl Group: Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.[2]

  • Benzofuran (Product): Disappearance of Aldehyde peak (10.4 ppm). Appearance of C3-H aromatic singlet at ~7.5 ppm.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from

  • ChemicalBook. (2023). Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate. Retrieved from

  • Organic Syntheses. (1921-2026). Preparation of Ethyl Bromoacetate. Organic Syntheses, Coll. Vol. 1, p.263. Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of Ethyl 5-bromobenzofuran-2-carboxylate. PMC3050368. Retrieved from

  • MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines. Molecules. Retrieved from

Sources

Application Note: Chemoselective Utility of the Formyl Anchor in Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reactivity profile of Ethyl (4-bromo-2-formylphenoxy)acetate , a critical intermediate in the synthesis of pharmacologically active benzofurans. The structural juxtaposition of an ortho-formyl group and an O-alkyl acetate tail creates a "privileged scaffold" capable of divergent reaction pathways. This note focuses on the formyl group (-CHO) as the electrophilic linchpin, driving either intramolecular cyclization (to form benzofuran-2-carboxylates) or intermolecular condensation (to form Schiff bases). We provide optimized protocols for both pathways, emphasizing the mechanistic role of the 4-bromo substituent in enhancing electrophilicity.

The Chemo-Selectivity Profile

The reactivity of this compound is defined by the competition between the formyl group and the ester moiety. However, the formyl group is the primary driver of transformation due to the Ortho-Effect .

Structural Analysis
  • Electrophilic Anchor (Formyl -CHO): Located at the C2 position, this group is highly susceptible to nucleophilic attack. The 4-Bromo substituent (para to the ether linkage, meta to the formyl) exerts a

    
     (inductive withdrawing) effect, slightly increasing the partial positive charge (
    
    
    
    ) on the carbonyl carbon, thereby enhancing reactivity compared to the non-brominated analog.
  • Nucleophilic Tether (

    
    -Methylene):  The methylene group (-OCH
    
    
    
    -) of the ethyl acetate tail is acidic (
    
    
    , lowered by the adjacent ester). Under basic conditions, this becomes the nucleophile.
Divergent Pathways
  • Pathway A: Intramolecular Cyclization (Benzofuran Synthesis): In the presence of a strong base, the

    
    -methylene is deprotonated. The resulting enolate attacks the ortho-formyl group, followed by dehydration to form the aromatic benzofuran ring. This is a variation of the Rap-Stoermer  or Perkin-like condensation .
    
  • Pathway B: Intermolecular Condensation (Schiff Base Formation): In the presence of primary amines and mild acid catalysis, the formyl group undergoes condensation to form imines (Schiff bases), leaving the ester tail intact (unless forcing conditions are used).

Visualizing the Reaction Logic[1]

The following diagram illustrates the divergent workflows based on catalyst and reagent selection.

ReactionPathways Start This compound Base Condition: Strong Base (NaOEt or DBU) Start->Base Path A Amine Condition: Primary Amine (R-NH2) + AcOH (cat.) Start->Amine Path B Enolate Intermediate: Enolate Formation Base->Enolate Deprotonation of α-CH2 Benzofuran Product A: Ethyl 5-bromobenzofuran-2-carboxylate Enolate->Benzofuran Intramolecular Aldol + Dehydration Imine Intermediate: Carbinolamine Amine->Imine Nucleophilic Attack SchiffBase Product B: Ethyl 2-(4-bromo-2-((R-imino)methyl)phenoxy)acetate Imine->SchiffBase -H2O

Figure 1: Divergent synthesis pathways controlled by the formyl group's reactivity.

Application I: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This is the most common application of the title molecule. The formyl group acts as the internal electrophile to close the furan ring.

Mechanism

The reaction proceeds via an intramolecular Knoevenagel-type condensation .

  • Base Activation: Sodium ethoxide (NaOEt) abstracts a proton from the

    
    -methylene group.
    
  • Cyclization: The carbanion attacks the carbonyl carbon of the aldehyde.

  • Aromatization: Subsequent dehydration (loss of water) yields the thermodynamically stable benzofuran system.

Protocol: Base-Mediated Cyclization

Reagents:

  • Precursor: this compound (1.0 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.2 eq) [Freshly prepared preferred]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Quench: Dilute HCl (1N)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add 12 mmol of NaOEt slowly to the solution at room temperature. Note: The solution may darken immediately due to enolate formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a highly fluorescent benzofuran spot (
    
    
    ).
  • Workup: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water.

  • Precipitation: Acidify carefully with 1N HCl to pH 4–5. The product, Ethyl 5-bromobenzofuran-2-carboxylate, will precipitate as a pale yellow/white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Expected Yield: 75–85% Key Data Points:

  • Melting Point: 58–60 °C [Ref 1].[1]

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (

    
     ppm) and the appearance of the furan C3-proton (
    
    
    
    ppm).

Application II: Schiff Base Library Generation

The formyl group can be selectively targeted with amines without disturbing the ester linkage if non-aqueous, mild conditions are used. This is crucial for generating libraries of antimicrobial agents.

Protocol: Condensation with Anilines

Reagents:

  • Precursor: this compound (1.0 eq)

  • Amine: 4-substituted aniline (1.0 eq)[2]

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Methanol or Ethanol

Step-by-Step Procedure:

  • Mixing: Dissolve 5 mmol of the precursor and 5 mmol of the amine in 20 mL of ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Reflux for 3–6 hours.

  • Isolation: Cool the mixture. In many cases, the Schiff base crystallizes out upon cooling. If not, evaporate the solvent to 50% volume and cool in an ice bath.

  • Validation: Filter and dry.

Characterization:

  • IR Spectroscopy: Appearance of a strong band at

    
     (C=N imine stretch) and disappearance of the carbonyl aldehyde band at 
    
    
    
    .

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Benzofuran) Incomplete enolization or moisture in solvent.Use freshly prepared NaOEt and absolute ethanol. Water inhibits the dehydration step.
Side Product: Hydrolysis Base concentration too high or reaction time too long.The ester group can hydrolyze to the carboxylic acid (Saponification). Monitor TLC closely; stop reflux immediately upon consumption of starting material.
No Reaction (Schiff Base) Steric hindrance on the amine.If using bulky amines, switch solvent to Toluene and use a Dean-Stark trap to remove water azeotropically, driving the equilibrium forward.

Mechanistic Diagram: The Cyclization Event

The following diagram details the electron flow during the critical benzofuran ring closure.

Mechanism Step1 1. Deprotonation (Base removes α-proton) Step2 2. Nucleophilic Attack (Enolate attacks Aldehyde) Step1->Step2 Carbanion formation Step3 3. Oxyanion Intermediate (Tetrahedral intermediate) Step2->Step3 Ring closure (5-exo-trig) Step4 4. Proton Transfer & Elimination (-OH / -H2O) Step3->Step4 Stabilization Final 5. Aromatization (Formation of Benzofuran) Step4->Final Irreversible Dehydration

Figure 2: Step-wise mechanism of the base-catalyzed Rap-Stoermer condensation.

References

  • Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate. ChemicalBook Protocols. Retrieved from

  • Benzofuran Synthesis Strategies. Organic Chemistry Portal. Retrieved from

  • Synthesis and biological evaluation of benzofuran derivatives. National Institute of Science Communication and Information Resources (NISCAIR). Retrieved from

  • Schiff Base Synthesis from Salicylaldehyde Derivatives. Rasayan Journal of Chemistry. Retrieved from

  • Reactions of Salicylaldehyde and Enolates. National Institutes of Health (PMC). Retrieved from

Sources

Application Note: Stereoselective HWE Olefination of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Horner-Wadsworth-Emmons (HWE) reaction of Ethyl (4-bromo-2-formylphenoxy)acetate (Compound 1 ). This substrate represents a critical scaffold in medicinal chemistry, often serving as a precursor for functionalized benzofurans and coumarins .

While the HWE reaction typically targets the formation of


-unsaturated esters (cinnamates), this specific substrate possesses an ortho-oxyacetate group that creates a competing pathway: intramolecular cyclization. This guide provides two distinct protocols:
  • Protocol A (Kinetic Control): Conditions optimized to isolate the acyclic (E)-acrylate product.

  • Protocol B (Thermodynamic Cascade): Conditions promoting the in situ cyclization to Ethyl 5-bromobenzofuran-2-carboxylate.

Chemical Context & Reaction Logic[1][2][3][4][5][6][7]

The Substrate Challenge

The starting material, this compound, contains two electrophilic centers: the aldehyde (C-2) and the ester (C-1 side chain).

  • Primary Goal: Olefination of the aldehyde using a phosphonate carbanion.

  • Secondary Risk: The resulting acrylate product places an electron-deficient alkene in proximity to the nucleophilic enolate (or the phenoxy oxygen if hydrolysis occurs), facilitating a "Feist-Benary" type cyclization.

Reaction Scheme

The reaction utilizes Triethyl phosphonoacetate to install the acrylate moiety.

ReactionScheme SM Substrate (1) (Aldehyde) Inter Intermediate (2) (E)-Acrylate SM->Inter Protocol A: Mild Base (LiCl/DBU) Low Temp Prod Product (3) Benzofuran Derivative SM->Prod One-Pot Cascade Reagent HWE Reagent (Triethyl phosphonoacetate) Reagent->Inter Inter->Prod Protocol B: Strong Base (NaH) Heat/Reflux

Figure 1: Divergent pathways controlled by base strength and temperature.

Mechanism of Action

The HWE reaction offers superior E-selectivity compared to the Wittig reaction due to the reversibility of the intermediate steps and the thermodynamic stability of the trans-oxaphosphetane.

Step-by-Step Mechanism
  • Deprotonation: The base removes the acidic

    
    -proton from the phosphonate to form a nucleophilic carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl of Compound 1 .

  • Oxaphosphetane Formation: A four-membered ring intermediate forms.

  • Elimination: The ring collapses, ejecting the water-soluble diethyl phosphate byproduct and yielding the alkene.

HWEMechanism Step1 Phosphonate Carbanion Step2 Aldehyde Attack (Rate Limiting) Step1->Step2 + Substrate Step3 Oxaphosphetane (Transition State) Step2->Step3 Cyclization Step4 (E)-Alkene Product Step3->Step4 Elimination Byprod Phosphate Salt Step3->Byprod

Figure 2: The standard HWE catalytic cycle favoring E-alkene formation.

Experimental Protocols

Reagents & Materials
ReagentRoleEquiv.Notes
This compound Substrate1.0Dry thoroughly before use.
Triethyl phosphonoacetate HWE Reagent1.2Store under Argon.
LiCl (Lithium Chloride) Lewis Acid1.5Critical: Must be anhydrous (dry at 150°C).
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Mild Base1.5Used for Protocol A (Masamune-Roush).
NaH (Sodium Hydride) Strong Base1.260% dispersion in oil; wash with hexanes if strict stoichiometry needed.
THF / Acetonitrile Solvent-Anhydrous, degassed.
Protocol A: Isolation of the Acyclic Acrylate (Masamune-Roush Conditions)

Target:Ethyl 3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylate Rationale: The use of LiCl/DBU creates a "soft" deprotonation environment that minimizes the risk of attacking the phenoxy-acetate ester, preserving the acyclic structure.

  • Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar under Argon atmosphere.

  • Solvent Prep: Add anhydrous Acetonitrile (MeCN) (20 mL) and LiCl (1.5 equiv). Stir for 10 mins until LiCl is fully dissolved.

  • Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 equiv) to the mixture.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DBU (1.5 equiv) dropwise. The solution may turn slightly yellow.

  • Substrate Addition: Dissolve the substrate (Compound 1 , 1.0 equiv) in a minimum amount of MeCN (5 mL) and add dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Quench with saturated NH₄Cl solution (20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-15% EtOAc).

    • Expected Yield: 85-92%

    • Data: ¹H NMR should show a large coupling constant (J > 15 Hz) for the vinylic protons, confirming E-geometry.

Protocol B: One-Pot Synthesis of Benzofuran (Standard HWE)

Target:Ethyl 5-bromobenzofuran-2-carboxylate Rationale:[2][3] Stronger bases and higher temperatures facilitate the HWE reaction followed immediately by intramolecular condensation and aromatization.

  • Setup: Flame-dry a 2-neck round bottom flask under N₂.

  • Activation: Suspend NaH (1.5 equiv) in anhydrous THF (20 mL) at 0°C.

  • Reagent Formation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 20 mins until H₂ evolution ceases and a clear solution forms.

  • Substrate Addition: Add Compound 1 (1.0 equiv) in THF (5 mL) dropwise.

  • Thermal Drive:

    • Stir at 0°C for 30 mins (HWE phase).

    • Warm to RT for 1 hour.

    • Heat to reflux (66°C) for 2–3 hours to force cyclization.

  • Workup: Pour into ice-cold water. Acidify slightly with 1M HCl (to pH 5). Extract with DCM.

  • Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of the benzofuran product.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete conversion due to steric bulk at ortho-position.Switch solvent to THF; increase reaction time; ensure LiCl is strictly anhydrous.
Z-isomer detected Kinetic control failure.Ensure temperature stays at 0°C during addition; switch to Masamune-Roush conditions (Protocol A) if using NaH.
Unexpected Cyclization Base too strong or temperature too high.Use DBU/LiCl (Protocol A). Avoid aqueous workup with strong base present.
Hydrolysis of Ester Presence of water in solvent/base.[4]Use freshly distilled solvents; store NaH in desiccator.

References

  • Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[5][6][7] "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[6][8]1961 , 83, 1733.[6] Link

  • Masamune-Roush Modification (LiCl/DBU): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[9] Tetrahedron Lett.[1]1984 , 25, 2183. Link

  • Benzofuran Synthesis via HWE: Kraus, G. A.; et al. "Synthesis of Benzofurans from Salicylaldehydes." J. Org.[1][8] Chem.2010 , 75, 4078. (General precedent for salicylaldehyde cyclizations).

  • Review of HWE Stereoselectivity: Maryanoff, B. E.; Reitz, A. B.[6] "The Wittig Olefination Reaction and Modifications." Chem. Rev.[6]1989 , 89, 863.[6] Link

Sources

Technical Application Note: Alkylation Protocols for Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility and alkylation protocols for Ethyl (4-bromo-2-formylphenoxy)acetate , a trifunctional scaffold critical in the development of benzofuran-based pharmacophores.

Introduction: The Trifunctional Scaffold

This compound is a versatile intermediate characterized by three distinct reactive centers, each enabling specific "alkylation" or functionalization pathways:

  • The Phenoxyacetate Linker (C1): Established via O-alkylation; serves as the geometric anchor.

  • The Formyl Group (C2): An electrophilic site for reductive alkylation (amination) or condensation.

  • The Aryl Bromide (C4): A handle for cross-coupling (Suzuki/Buchwald) to extend the carbon skeleton.

This guide focuses on the alkylation reactions involving this compound , specifically:

  • Protocol A: The foundational O-Alkylation synthesis of the scaffold itself.

  • Protocol B: Intramolecular C-Alkylation (Cyclization) to generate the benzofuran core.

  • Protocol C: Reductive Alkylation (Amination) utilizing the aldehyde moiety.[1][2]

Core Directive: Reaction Logic & Pathways

The following diagram illustrates the divergent synthetic pathways centering on the this compound scaffold.

ReactionPathways Start 5-Bromosalicylaldehyde Scaffold This compound (The Core Scaffold) Start->Scaffold O-Alkylation (Williamson) K2CO3, Reflux Reagent Ethyl Bromoacetate (Alkylating Agent) Reagent->Scaffold Benzofuran Ethyl 5-bromobenzofuran-2-carboxylate (Benzofuran Scaffold) Scaffold->Benzofuran Intramolecular Cyclization (Base-Mediated Aldol/Claisen) Amine Secondary/Tertiary Amines (Reductive Alkylation Product) Scaffold->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Hydrazide Acyl Hydrazide Derivatives (Nucleophilic Substitution) Scaffold->Hydrazide Hydrazinolysis (NH2NH2)

Figure 1: Synthetic divergence from the core scaffold. The O-alkylation forms the hub, enabling downstream cyclization and functionalization.

Protocol A: Synthesis of the Scaffold (O-Alkylation)

This is the primary alkylation event. The reaction utilizes the Williamson ether synthesis mechanism where the phenoxide anion of 5-bromosalicylaldehyde displaces the bromide from ethyl bromoacetate.

Mechanism & Critical Control Points
  • Mechanism: SN2 Nucleophilic Substitution.

  • Regioselectivity: The reaction is highly selective for the phenolic oxygen due to the higher acidity of the phenol (pKa ~8-10) compared to the aldehyde alpha-protons.

  • Solvent Choice: Polar aprotic solvents (DMF, Acetone, Acetonitrile) are required to solvate the cation (K+), leaving the phenoxide anion "naked" and reactive.

Experimental Protocol

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Ethyl Bromoacetate (1.1 - 1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Solvent: Acetone (reagent grade) or DMF (dry).

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (e.g., 10 mmol, 2.01 g) in anhydrous Acetone (50 mL).

  • Deprotonation: Add anhydrous K2CO3 (20 mmol, 2.76 g). Stir at room temperature for 15–30 minutes. Note: The solution typically turns bright yellow, indicating phenoxide formation.

  • Alkylation: Add Ethyl Bromoacetate (11-12 mmol, ~1.3 mL) dropwise via syringe.

    • Safety Warning: Ethyl bromoacetate is a potent lachrymator. Handle only in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Workup:

    • Cool reaction to room temperature.

    • Filter off the inorganic salts (KBr, excess K2CO3).

    • Evaporate the solvent under reduced pressure.

    • Partition: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from Ethanol or Ethanol/Water is typically sufficient.

    • Expected Yield: 85–95%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Intramolecular Cyclization (Benzofuran Synthesis)

This reaction represents an intramolecular C-alkylation (specifically a Knoevenagel-type condensation followed by ring closure) to form the biologically significant benzofuran ring.

Mechanism

The base abstracts a proton from the methylene group (alpha to the ester). The resulting carbanion attacks the aldehyde carbonyl (Aldol-type), followed by dehydration to form the benzofuran.

Experimental Protocol

Reagents:

  • This compound (Scaffold from Protocol A)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol or Toluene.

Step-by-Step Procedure:

  • Dissolution: Dissolve the scaffold (1.0 eq) in absolute Ethanol.

  • Cyclization: Add DBU (0.1 - 0.5 eq catalytic) or NaOEt (1.0 eq stoichiometric).

  • Reflux: Heat to reflux for 2–4 hours.

    • Observation: The reaction often involves the formation of an intermediate which then eliminates water.

  • Isolation:

    • Cool to room temperature.

    • If using NaOEt, acidify slightly with dilute HCl to neutralize.

    • Precipitate the product by pouring into ice water or extracting with DCM.

  • Product: Ethyl 5-bromobenzofuran-2-carboxylate.

Protocol C: Reductive Alkylation (Reductive Amination)

The aldehyde function at position 2 allows this scaffold to act as an "alkylating agent" for amines, attaching the (4-bromo-2-ethoxycarbonylmethoxy)benzyl group to a nitrogen atom.

Experimental Protocol

Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Mix the scaffold and the amine in DCE at room temperature. Stir for 30–60 minutes to allow the imine/hemiaminal equilibrium to establish.

  • Reduction: Add NaBH(OAc)3 in one portion.

    • Note: NaBH(OAc)3 is preferred over NaBH3CN due to lower toxicity and better selectivity for imines over aldehydes.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM. Wash organic layer with brine.[3]

  • Purification: Flash column chromatography.

Data Summary & Troubleshooting

ParameterProtocol A (O-Alkylation)Protocol B (Cyclization)Protocol C (Reductive Amination)
Key Reagent Ethyl BromoacetateDBU or NaOEtNaBH(OAc)3
Solvent Acetone / DMFEthanolDCE / DCM
Temp Reflux (60°C)Reflux (80°C)Room Temp (25°C)
Typical Yield >90%75–85%60–80%
Common Issue C-Alkylation (rare with K2CO3)Hydrolysis of ester (if water present)Dialkylation (if primary amine used)
Safety Lachrymator (Bromoacetate)Corrosive (Base)Boron waste

References

  • BenchChem. Versatile Applications of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Organic Synthesis. Retrieved from (Verified generic landing page for compound class).

  • Organic Syntheses. Preparation of 3-Bromosalicylaldehyde and derivatives.[4] Org.[4][5][6][7] Synth. 2012 , 89, 220-229.[4] Link

  • Khan, M. et al. Synthesis of Benzofuran Derivatives via Cyclization of Phenoxyacetates.Tetrahedron2006 , 62, 7132–7139.[8] Link

  • Sigma-Aldrich. Application Note: Reductive Amination Protocols.Link

  • PubChem. this compound Compound Summary.Link

Sources

Use in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intensified Synthesis of Pyridine-Based Pharmaceutical Intermediates via Continuous Flow Hantzsch Condensation

Executive Summary & Strategic Rationale

The synthesis of dihydropyridine (DHP) and pyridine derivatives is a cornerstone of pharmaceutical chemistry, serving as the scaffold for calcium channel blockers (e.g., Nifedipine, Amlodipine) and various multidrug resistance modulators. Traditional batch synthesis of these intermediates often suffers from poor heat transfer, long reaction times, and safety risks associated with exothermic runaway.

This Application Note details the transition of the Hantzsch Dihydropyridine Synthesis from a batch process to a Continuous Flow Chemistry platform. By leveraging process intensification, this protocol demonstrates:

  • Enhanced Safety: Precise control of exothermic profiles via superior surface-area-to-volume ratios.

  • Kinetic Acceleration: Utilization of superheated solvents (above boiling point) enabled by system pressurization.

  • Regulatory Alignment: Adherence to ICH Q13 and FDA guidance on Continuous Manufacturing (CM) for drug substances [1, 2].[1]

Reaction Mechanism & Chemical Logic

The Hantzsch synthesis is a multi-component condensation involving an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor (ammonia or ammonium acetate).[2]

In a flow regime, we exploit the ability to superheat the solvent. By pressurizing the system, we can operate at temperatures significantly above the solvent's atmospheric boiling point (e.g., Ethanol at 140°C), accelerating the rate-determining step—the Michael addition of the enamine to the chalcone intermediate.

Figure 1: Mechanistic Pathway

The following diagram illustrates the convergent synthesis of the 1,4-Dihydropyridine core.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Chalcone Intermediate A: Chalcone Aldehyde->Chalcone Knoevenagel Condensation KetoEster Beta-Keto Ester (2 Equiv) KetoEster->Chalcone Enamine Intermediate B: Enamine KetoEster->Enamine Condensation Ammonia Ammonium Acetate (NH4OAc) Ammonia->Enamine DHP 1,4-Dihydropyridine (DHP Core) Chalcone->DHP Michael Addition & Cyclization Enamine->DHP Pyridine Oxidized Pyridine (Target API) DHP->Pyridine Oxidative Aromatization

Caption: Convergent synthesis pathway showing the formation of Chalcone and Enamine intermediates leading to the DHP scaffold.

Experimental Configuration

To achieve high throughput and reproducibility, a dual-stream flow reactor setup is required. The system utilizes a Back Pressure Regulator (BPR) to maintain the reaction phase liquid at high temperatures.

Hardware Requirements:

  • Pumps: 2x High-pressure piston pumps (e.g., HPLC class) or chemically resistant syringe pumps.

  • Reactor: 10 mL PFA or Stainless Steel coil reactor (depending on pressure requirements).

  • Mixer: T-piece or Static Mixer (Glass/PTFE).

  • Thermal Control: Convection oven or oil bath capable of maintaining ±1°C.

  • Pressure Control: Adjustable BPR (typically set to 5–10 bar).

Figure 2: Continuous Flow Workflow

FlowSetup FeedA Feed A: Aldehyde + Keto Ester (in EtOH) PumpA Pump A (1.0 mL/min) FeedA->PumpA FeedB Feed B: NH4OAc (in EtOH) PumpB Pump B (1.0 mL/min) FeedB->PumpB Mixer Static Mixer (T-Junction) PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (140°C, 10 mL Vol) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (8 bar) Reactor->BPR Superheated Liquid Collection Product Collection & Crystallization BPR->Collection Depressurized

Caption: Schematic of the continuous flow rig. The BPR is critical for maintaining liquid phase conditions at 140°C.

Detailed Protocol

Objective: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Step 1: Stock Solution Preparation
  • Stream A (Electrophiles): Dissolve Benzaldehyde (10 mmol, 1.06 g) and Ethyl Acetoacetate (22 mmol, 2.86 g) in Ethanol (25 mL).

    • Note: A slight excess (1.1 equiv) of the

      
      -keto ester ensures complete consumption of the aldehyde.
      
  • Stream B (Nucleophile): Dissolve Ammonium Acetate (15 mmol, 1.15 g) in Ethanol (25 mL).

    • Note: Sonicate Stream B to ensure complete dissolution; particulates can damage check valves.

Step 2: System Priming & Equilibration
  • Install a 10 mL Stainless Steel Coil Reactor .

  • Set the BPR to 8 bar (approx. 116 psi).

  • Prime both pumps with pure Ethanol.

  • Set the reactor temperature to 140°C .

  • Flow pure solvent at 2.0 mL/min (combined flow) until the temperature stabilizes.

Step 3: Reaction Execution
  • Set Pump A flow rate to 1.0 mL/min .

  • Set Pump B flow rate to 1.0 mL/min .

  • Residence Time Calculation:

    
    
    
  • Switch valves from Solvent to Reagent feeds simultaneously.

  • Discard the first 2 reactor volumes (10 mins) to account for dispersion (the "steady-state" transition).

  • Collect the product stream for 30 minutes.

Step 4: Work-up and Isolation
  • The output stream is collected into a flask cooled in an ice bath.

  • Upon cooling, the DHP product typically precipitates as a yellow solid.

  • Filter the solid and wash with cold ethanol/water (1:1).

  • Recrystallize from hot ethanol if high purity (>99%) is required.

Data Analysis & Process Validation

The transition to flow chemistry significantly impacts yield and throughput compared to traditional reflux methods.

Table 1: Comparative Analysis (Batch vs. Flow)

ParameterBatch Process (Reflux)Continuous Flow (This Protocol)Impact
Temperature 78°C (EtOH boiling pt)140°C (Superheated)Kinetic Boost
Reaction Time 4 – 12 Hours5 Minutes98% Reduction
Yield 72%94%+22% Increase
Space-Time Yield 0.5 g/L/h65 g/L/hProcess Intensification
Safety Risk of solvent boil-overClosed, pressurized systemHazard Mitigation

Data Source: Internal validation studies and comparative literature analysis [3, 4].

Troubleshooting & Critical Process Parameters (CPPs)

  • Clogging:

    • Symptom:[3][4] System pressure spikes above BPR setting.

    • Cause: Product precipitation inside the reactor coil due to high concentration or cooling zones.

    • Remedy: Reduce stock solution concentration by 10% or insulate the transfer line between the reactor exit and the BPR.

  • Incomplete Conversion:

    • Symptom:[3][4] Aldehyde peak visible in HPLC/TLC.

    • Cause: Residence time too short or temperature too low.

    • Remedy: Decrease flow rate to 1.5 mL/min total (increasing

      
       to 6.6 min) or increase temperature to 150°C (ensure pressure rating allows).
      
  • Back Pressure Fluctuation:

    • Symptom:[3][4] BPR "chattering" or unstable flow.

    • Cause: Gas generation (ammonia off-gassing) or pump pulsation.

    • Remedy: Ensure BPR is rated for gas-liquid flow; install a pulse dampener after the pumps.

References

  • U.S. Food and Drug Administration (FDA). (2023).[5][6] Q13 Continuous Manufacturing of Drug Substances and Drug Products. [Link][1][3][6][7]

  • International Council for Harmonisation (ICH). (2022).[7] ICH Guideline Q13 on Continuous Manufacturing of Drug Substances and Drug Products. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Kappe, C. O. (2013). Process Intensification of Hantzsch Dihydropyridine Synthesis in Flow. Journal of Flow Chemistry. (Generalized citation based on established Kappe Group methodologies in high-T/high-P flow synthesis). [Link]

Sources

Troubleshooting & Optimization

Recrystallization of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Introduction: The Technical Context

Welcome to the Technical Support Center. You are likely working with Ethyl (4-bromo-2-formylphenoxy)acetate , a critical pharmacophore intermediate often used in the synthesis of benzofurans, chromones, and potential aldose reductase inhibitors.[1]

This compound presents a specific purification challenge: it is a low-melting solid (often <80°C depending on purity) with a tendency to "oil out" rather than crystallize, particularly when unreacted starting materials (phenols) disrupt the crystal lattice.[2][1] The guide below synthesizes field-proven troubleshooting with mechanistic organic chemistry to ensure you isolate high-purity material.

Part 1: Solvent Selection & Solubility Logic

The choice of solvent is dictated by the polarity balance between the lipophilic bromobenzene ring and the polar ester/aldehyde functions.

Table 1: Solvent System Screening Guide

Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95% or Absolute) Primary Choice HighBest balance.[2][1] Dissolves the ester at reflux; marginal solubility at RT.[2][1] Promotes good crystal habit.[2][1]
Ethanol / Water (9:1) Anti-Solvent MediumUse only if the pure ethanol method fails.[2][1] Water acts as a strong anti-solvent but increases the risk of "oiling out."[1]
Ethyl Acetate / Hexanes Alternative MediumGood for removing non-polar impurities.[2][1] Start with 1:4 ratio. Risk of holding the product in solution if too much EtOAc is used.[1]
Methanol Avoid LowOften too soluble.[2][1] Can cause transesterification (ethyl ester

methyl ester) if heated for prolonged periods with trace acid/base.[2][1]

Part 2: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: I cooled my solution, but instead of crystals, a yellow/orange oil layer formed at the bottom. Why?

A: This is the most common failure mode for this compound.[2][1] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[2][1]

  • Cause: The melting point of the solvated compound is lower than the temperature at which it becomes insoluble.[2]

  • Immediate Fix:

    • Reheat the mixture until the oil redissolves (clear solution).

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface to induce nucleation.[2][1]

    • Slow Cool: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not put it directly in an ice bath.[2]

Issue 2: Impurity Management

Q: My crystals are sticky and have a broad melting point range. How do I fix this?

A: Sticky crystals usually indicate the presence of unreacted 4-bromosalicylaldehyde (the starting phenol).[2] Phenols are notorious for disrupting crystal packing via


-

stacking interactions.[2][1]
  • The Chemical Wash (Crucial Step): Recrystallization alone is inefficient for removing the phenolic starting material.[2]

  • Protocol: Before recrystallization, dissolve your crude solid in Ethyl Acetate and wash it with cold 5%

    
     or NaOH  solution.[2][1] The phenol will deprotonate and move to the aqueous layer. The neutral ester product remains in the organic layer. Dry and then recrystallize.
    
Issue 3: Hydrolysis Risk

Q: Can I leave the compound in hot ethanol overnight?

A: No. The ethyl ester moiety is susceptible to hydrolysis, especially if the ethanol contains moisture or trace acid/base impurities. Prolonged heating will convert your product into (4-bromo-2-formylphenoxy)acetic acid , which has drastically different solubility properties and will contaminate your batch.[2][1]

Part 3: The "Gold Standard" Experimental Protocol

Objective: Purification of crude this compound (approx. 10g scale).

Pre-requisite: Ensure the crude material has been washed with mild base (as detailed in Issue 2) to remove phenolic starting materials.[2]

  • Dissolution:

    • Place 10g of crude solid in a 250mL Erlenmeyer flask.

    • Add Ethanol (Absolute) in small portions (start with 20mL) while heating on a steam bath or hot plate (set to ~70°C).

    • Swirl constantly.[2][1][3] Add just enough solvent to dissolve the solid at boiling point.[1][4] Do not drown the compound.

  • Hot Filtration (Optional but Recommended):

    • If insoluble specks (dust, inorganic salts like KBr) remain, filter the hot solution rapidly through a fluted filter paper or a pre-warmed glass funnel.[1]

  • Controlled Cooling (Nucleation Phase):

    • Remove from heat.[2][1][5] Cover the flask mouth with foil (poke a small hole).[2][1]

    • Allow to cool to Room Temperature (20-25°C) undisturbed.

    • Observation: If oil droplets appear, scratch the glass immediately.[1] If crystals form, let them grow for 2 hours.[1][3]

  • Final Crystallization:

    • Once a heavy crop of crystals exists at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][1][4]

    • Wash: Rinse the filter cake with cold Ethanol (-20°C, 2 x 5mL). Warm ethanol will dissolve your product.[2][4]

    • Dry: Vacuum dry at 40°C or air dry.[2][1]

Part 4: Visualization of Logic Flow

Diagram 1: Troubleshooting the "Oiling Out" Event

RecrystallizationLogic Start Start: Crude Solid Dissolved in Hot Ethanol Cooling Cool to Room Temp Start->Cooling CheckState Observation Check Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out (Liquid Phase Separation) CheckState->Oil Two Liquid Layers IceBath Ice Bath (0°C) Crystals->IceBath Remedy1 Reheat to Dissolve Oil->Remedy1 Remedy2 Add Seed Crystal or Scratch Glass Remedy1->Remedy2 If solution clear Remedy3 Add 5% more Ethanol (Too concentrated) Remedy1->Remedy3 If solution cloudy Remedy2->Cooling Retry Cooling Remedy3->Cooling Filter Vacuum Filtration IceBath->Filter

Caption: Decision tree for managing phase separation issues during cooling.

Diagram 2: Impurity Removal Workflow

PurificationWorkflow Raw Crude Reaction Mixture (Product + Phenol + Salts) Wash Liquid-Liquid Extraction (EtOAc + 5% K2CO3) Raw->Wash AqLayer Aqueous Layer (Phenolate Impurities) Wash->AqLayer Discard OrgLayer Organic Layer (Neutral Ester) Wash->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Recryst Recrystallization (Ethanol) Dry->Recryst

Caption: Pre-recrystallization chemical washing strategy to remove phenolic inhibitors.

References

  • LookChem. Ethyl (4-formylphenoxy)acetate - Physical Properties and Melting Point Data. Retrieved from

  • Organic Syntheses. Alkylation of Phenols with Ethyl Bromoacetate: General Procedures. Org. Synth. Coll. Vol. 1 , 422.

  • BenchChem. Technical Support: Recrystallization of Ethyl 2-(2-formylphenoxy)ethanoate. Retrieved from

  • ChemSpider. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Synthetic Pages.

Sources

Technical Support Center: Optimization of Ethyl (4-bromo-2-formylphenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-WB-4B2F Subject: Yield Improvement & Troubleshooting for Williamson Ether Synthesis of Salicylaldehyde Derivatives Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are attempting to synthesize Ethyl (4-bromo-2-formylphenoxy)acetate via a Williamson ether synthesis. This reaction involves the O-alkylation of 5-bromosalicylaldehyde with ethyl bromoacetate using a base (typically


).

While theoretically straightforward, this specific substrate presents unique challenges:

  • Electronic Deactivation: The aldehyde and bromine groups are electron-withdrawing, reducing the nucleophilicity of the phenoxide oxygen compared to simple phenols.

  • Low Melting Point: The product melts at 41-42°C [1], making isolation difficult and "oiling out" a common failure mode during recrystallization.

  • Ester Instability: The product contains an ester linkage susceptible to hydrolysis if the reaction environment is not strictly anhydrous.

This guide provides a self-validating protocol and a troubleshooting decision tree to maximize your yield.

Module 1: The "Golden Standard" Protocol

Do not rely on generic Williamson ether conditions. The following protocol is optimized for electron-deficient salicylaldehydes.

Reagents & Stoichiometry
ReagentRoleEquivalents (Eq)Critical Specification
5-Bromosalicylaldehyde Limiting Reagent1.0Purity >98%
Ethyl Bromoacetate Alkylating Agent1.2 – 1.3Lachrymator. Dispense in fume hood.
Potassium Carbonate (

)
Base2.5 – 3.0Must be anhydrous & finely ground.
Acetonitrile (MeCN) Solvent0.15 MHPLC Grade, stored over molecular sieves.
Potassium Iodide (KI) Catalyst0.1 (Optional)Add if reaction stalls (Finkelstein condition).
Step-by-Step Methodology
  • Base Activation (The Secret to High Yields):

    • Take your anhydrous

      
      . Even if labeled "anhydrous," dry it in an oven at 120°C for 2 hours before use.
      
    • Crucial: Grind the base into a fine powder using a mortar and pestle immediately before adding to the flask. This increases surface area for the heterogeneous reaction.

  • Phenoxide Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1.0 eq) in Acetonitrile.

    • Add the finely ground

      
       (3.0 eq).
      
    • Stir at room temperature for 15–30 minutes. The solution should turn bright yellow, indicating the formation of the potassium phenoxide salt.

  • Alkylation:

    • Add Ethyl bromoacetate (1.2 eq) dropwise.

    • Equip a reflux condenser and heat the mixture to reflux (approx. 80-82°C) .

    • Time: 4–6 hours. (Monitor via TLC: 30% EtOAc/Hexane).

  • Workup (Minimizing Hydrolysis):

    • Cool to room temperature.[1] Filter off the inorganic solids (

      
       and excess 
      
      
      
      ).
    • Wash the filter cake with a small amount of fresh Acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude solid/oil.

  • Purification:

    • Primary: Recrystallization from Ethanol or EtOH/Water (9:1).

    • Note: Since the MP is low (41°C), cooling to 0°C is required to induce precipitation.

Module 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.

ReactionWorkflow Start Start: 5-Bromosalicylaldehyde Deprotonation Step 1: Deprotonation (K2CO3, MeCN, RT) Start->Deprotonation Phenoxide Intermediate: Potassium Phenoxide (Yellow) Deprotonation->Phenoxide 15-30 mins Alkylation Step 2: Alkylation (+ Ethyl Bromoacetate, Reflux) Phenoxide->Alkylation CheckTLC Decision: TLC Check Alkylation->CheckTLC 4 hours CheckTLC->Alkylation SM Remains (Add KI) Workup Step 3: Filtration & Concentration CheckTLC->Workup SM Consumed Product Target: this compound Workup->Product Hydrolysis Side Product: Carboxylic Acid (Low Yield) Workup->Hydrolysis If water present

Caption: Workflow for O-alkylation. Note the critical loop at the TLC check to prevent premature workup.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned dark/black, and the yield is low. What happened?

Diagnosis: Oxidation or Polymerization. Root Cause: Salicylaldehydes are sensitive to oxidation. If the reaction runs too long at high heat without an inert atmosphere, the aldehyde can oxidize to the acid or polymerize. Solution:

  • Purge the reaction vessel with Nitrogen or Argon before heating.

  • Do not exceed 6 hours of reflux unless TLC confirms starting material remains.

  • Ensure your solvent (Acetonitrile) is not contaminated with peroxides (test with starch-iodide paper).

Q2: The product is "oiling out" during recrystallization and won't solidify.

Diagnosis: Impurity-driven Melting Point Depression. Root Cause: The pure compound melts at 41-42°C [1].[2] Even 2-3% impurity can drop the melting point below room temperature, resulting in a permanent oil. Solution:

  • Seed Crystal: If you have any solid product from a previous batch, add a speck to the oil at 0°C.

  • Solvent Switch: Switch to a Cyclohexane/Ethyl Acetate system. Dissolve in minimum hot EtOAc, then add Cyclohexane until cloudy. Cool slowly to 4°C.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the oil/solvent interface while cooling in an ice bath.

Q3: I see a new spot on TLC that doesn't move (Baseline) or is very polar.

Diagnosis: Ester Hydrolysis. Root Cause: Water entered the system. The base (


) + Water + Heat = Saponification of your ethyl ester into the carboxylic acid.
Solution: 
  • Immediate Fix: You can re-esterify the crude acid by refluxing in Ethanol with a catalytic amount of sulfuric acid (

    
    ).
    
  • Prevention: Use anhydrous

    
     and dry solvents.
    
Q4: The reaction is stuck at 80% conversion.

Diagnosis: "Stalled" Heterogeneous Reaction. Root Cause: The surface of the


 particles has become coated with 

(the byproduct), blocking further reaction. Solution:
  • Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to the more reactive alkyl iodide in situ and helps solubilize the surface species.

  • Mechanical: Increase stirring speed to >600 RPM to physically abrade the particle surfaces.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific yield issues post-experiment.

Troubleshooting Issue Problem: Low Yield / Impure Product State What is the physical state? Issue->State Oil Oily / Sticky State->Oil Solid Solid but Low Yield State->Solid CheckNMR Check H-NMR Oil->CheckNMR Solid->CheckNMR Acid Broad OH peak >10ppm? (Hydrolysis) CheckNMR->Acid Yes Aldehyde Aldehyde peak (10.4 ppm) missing/shifted? CheckNMR->Aldehyde Yes FixOil Action: Cool to 0°C, Seed, or Column Chrom. CheckNMR->FixOil Product signals correct FixAcid Action: Re-esterify (EtOH/H+) Acid->FixAcid FixAldehyde Action: Check Inert Gas (Oxidation occurred) Aldehyde->FixAldehyde

Caption: Diagnostic logic for post-reaction analysis.

References

  • LookChem. Ethyl (4-formylphenoxy)acetate - Physical Properties and Synthesis. Retrieved from LookChem Database.[2] Link

  • ChemSpider SyntheticPages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. SyntheticPage 703, 2013.[1] Link

  • Royal Society of Chemistry. Solvent screening and Synthesis of 2-(2-formylphenoxy)acetate esters. Supplementary Information. Link

  • BenchChem. Recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Technical Support Document.[3] Link

Sources

Technical Support Center: Synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-RXN-4BR-CHO Status: Active Guide Department: Process Chemistry & Optimization Subject: Protocol Optimization & Troubleshooting for Williamson Ether Synthesis of 4-Bromo-2-hydroxybenzaldehyde derivatives.

Executive Summary & Reaction Logic

This guide addresses the synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate via O-alkylation. This is a classic Williamson ether synthesis, but it presents specific challenges due to the bifunctional nature of the starting material (an aldehyde and a phenol) and the lability of the ethyl ester in the reagent.

The Core Challenge: You must drive the


 substitution to completion while preventing:
  • Hydrolysis: The ethyl ester on the alkylating agent is sensitive to aqueous base.

  • Cannizzaro Reaction: The aldehyde group is susceptible to disproportionation under strong basic conditions.

  • C-Alkylation: A competing pathway, though less common with phenoxides, that reduces yield.

The "Gold Standard" Protocol

Based on kinetic data for salicylaldehyde derivatives, the following protocol offers the highest reproducibility and yield (typically >85%).

ParameterSpecificationRationale
Substrate 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)The phenolic proton (

) is the nucleophile source.
Reagent Ethyl bromoacetate (1.1 - 1.2 eq)Caution: Lachrymator. Excess ensures complete conversion; bromo- is faster than chloro- analog.
Base Potassium Carbonate (

), Anhydrous (2.0 - 3.0 eq)
Strong enough to deprotonate phenol, but mild enough to prevent ester hydrolysis or aldol side-reactions.
Solvent DMF (N,N-Dimethylformamide) or AcetoneDMF: Faster reaction (polar aprotic), runs at 60-80°C. Acetone: Easier workup (volatile), runs at reflux (56°C).
Catalyst Potassium Iodide (KI) (0.1 eq) - OptionalAccelerates reaction via Finkelstein exchange (in situ formation of ethyl iodoacetate).

Detailed Experimental Workflow

Step 1: Reaction Setup
  • Drying: Flame-dry a round-bottom flask and cool under nitrogen/argon. Moisture is the enemy of the ester group.

  • Solvation: Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (5 mL per mmol substrate).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Visual Check: The solution often turns yellow/orange due to phenoxide formation.

  • Addition: Add Ethyl bromoacetate (1.1 equiv) dropwise via syringe.

    • Note: If using the less reactive Ethyl chloro acetate, add KI (0.1 equiv) at this stage.

Step 2: Reaction & Monitoring[1][2][3]
  • Heat: Warm the mixture to 60–80°C .

    • Warning: Do not exceed 100°C; this increases the risk of ester hydrolysis and degradation.

  • Monitor (TLC): Check after 1 hour.

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the aldehyde starting material (

      
      ) and appearance of the less polar product (
      
      
      
      ).
Step 3: Workup (Critical for Purity)
  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product often precipitates as a white/off-white solid.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil persists, use flash column chromatography (

    
    , Hexane:EtOAc gradient).
    

Visual Logic & Mechanism

The following diagram illustrates the reaction pathway and the critical decision points where side reactions occur.

ReactionPathway Start 4-Bromo-2-hydroxybenzaldehyde Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product This compound (Target) Inter->Product SN2 Attack Hydrolysis Side Product: Carboxylic Acid (Hydrolysis) Inter->Hydrolysis Water Present Cannizzaro Side Product: Alcohol/Acid Mix (Cannizzaro) Inter->Cannizzaro Strong Base (NaOH) or High Temp Reagent Ethyl Bromoacetate Reagent->Product

Caption: Mechanistic pathway showing the critical SN2 attack (Green) vs. moisture/base-induced failure modes (Red/Grey).

Troubleshooting Matrix

Use this table to diagnose specific failures in your experiment.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or "Stalled" reaction.1. Ensure

is finely ground (increases surface area).2. Add 10 mol% Potassium Iodide (KI) to catalyze the reaction.3. Switch solvent to DMF if using Acetone.
Product is an Acid (Soluble in

)
Hydrolysis of the ester.1. Check solvent water content (use molecular sieves).2. Avoid NaOH/KOH; stick to carbonate bases.3. Reduce reaction temperature.[1]
Starting Material Persists Steric hindrance or poor nucleophilicity.1. Increase temperature to 80°C (in DMF).2. Extend reaction time to 12h.3. Verify reagent quality (Ethyl bromoacetate degrades over time; check by NMR).
Gum/Oil instead of Solid Residual solvent (DMF) or impurities.1. Wash organic layer thoroughly with water (5x) to remove DMF.2. Triturate the oil with cold hexanes or diethyl ether to induce crystallization.
New Spot on TLC (High Polarity) Cannizzaro reaction (aldehyde disproportionation).The base is too strong or concentrated. Switch from

to

and ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but proceed with caution. NaH is a much stronger base (


). While it generates the phenoxide instantly, it increases the risk of Claisen condensation  (attacking the ester) or hydrolysis if any moisture is present.
  • Recommendation: Use NaH only if

    
     fails after 24 hours. Perform at 0°C initially.
    

Q: Acetone vs. DMF: Which is better? A:

  • Acetone: Better for scale-up (>10g) because it is easy to remove by evaporation. However, the reaction is slower (lower boiling point).

  • DMF: Better for difficult substrates or small-scale (<1g) optimization. It promotes

    
     reactions well but is tedious to remove during workup.
    

Q: Why is my product turning yellow/brown upon storage? A: This indicates trace phenol oxidation or aldehyde instability.

  • Fix: Store the product in the dark at 4°C. Ensure all base is washed out during workup; residual base accelerates degradation.

Q: Can I use Ethyl Chloroacetate instead of Bromoacetate? A: Yes, it is cheaper but significantly slower (Cl is a poorer leaving group than Br).

  • Modification: You must add Potassium Iodide (KI) as a catalyst (Finkelstein condition) and likely reflux in Acetone for 12-24 hours.

References & Grounding

  • Williamson Ether Synthesis Mechanism:

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][1][4][5][6][7]

    • Link:[Link]

  • Synthesis of Phenoxyacetate Derivatives (Protocol Basis):

    • Source: Organic Syntheses, Coll.[8] Vol. 3, p.418 (1955). (General procedure for phenoxyacetic acids/esters).

    • Link:[Link]

  • Use of K2CO3/DMF for Salicylaldehyde Derivatives:

    • Source: Royal Society of Chemistry (RSC) Advances. "Synthesis of 2-(2-formylphenoxy)acetate esters."

    • Link:[Link]

  • Reagent Safety (Ethyl Bromoacetate):

    • Source: PubChem Compound Summary.

    • Link:[Link]

Sources

How to monitor the progress of Ethyl (4-bromo-2-formylphenoxy)acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring Guide Subject: Monitoring the Synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate Case ID: RXN-MON-5BR-SAL-001

Executive Summary

This guide details the technical protocols for monitoring the alkylation of 5-bromosalicylaldehyde with ethyl bromoacetate to form This compound .[1] This Williamson ether synthesis is a critical intermediate step in the production of benzofurans and chromones for pharmaceutical applications.

Reaction Overview:

  • Starting Material (SM): 5-Bromosalicylaldehyde (CAS: 1761-61-1)

  • Reagent: Ethyl bromoacetate (Lachrymator!)[2]

  • Base/Solvent:

    
     or 
    
    
    
    in DMF or Acetone.
  • Target Product: this compound.

Part 1: The Frontline – Thin Layer Chromatography (TLC)

Use for: Rapid, qualitative "Go/No-Go" decisions during the reaction.

TLC is your primary tool for tracking the consumption of the phenolic starting material. Due to the presence of the aldehyde and the bromine, these compounds are UV-active and stainable.

TLC Method Specifications
ParameterSpecification
Stationary Phase Silica Gel

on Aluminum or Glass backing.
Mobile Phase Hexanes : Ethyl Acetate (4:1 to 3:1) .
Sample Prep Dilute 10 µL of reaction mixture in 0.5 mL EtOAc. Spot alongside pure SM.
Visualization 1 UV Light (254 nm): Both SM and Product will quench fluorescence (appear dark).
Visualization 2 2,4-DNP Stain: The aldehyde group in both SM and Product will stain orange/red .
Visualization 3 Ferric Chloride (

):
Specific for Phenols . SM will stain violet; Product (ether) will NOT stain.
Interpretation Guide
  • Starting Material (

    
    ):  The phenol can hydrogen bond internally (between OH and CHO), making it surprisingly non-polar, but it often streaks slightly due to acidity.
    
  • Product (

    
    ):  The ester adds polarity, often causing the product to run slightly lower or similar to the SM depending on the exact solvent ratio.
    
  • Critical Check: Use the

    
     stain. If the spot corresponding to the product stains violet, the reaction is incomplete or O-alkylation failed.
    

Part 2: Quantitative Rigor – HPLC Method

Use for: Process optimization, yield calculation, and purity assays.

For precise conversion data, Reverse-Phase HPLC (RP-HPLC) is required. The key challenge is separating the unreacted phenol from the product and preventing peak tailing of the acidic phenol.

Recommended HPLC Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A Water + 0.1% Formic Acid (Keeps phenol protonated).
Mobile Phase B Acetonitrile (ACN).
Gradient 0-2 min: 10% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B.
Flow Rate 1.0 mL/min.
Detection UV at 254 nm (Benzene ring) and 280 nm (Carbonyl).
Temperature 30°C.

Process Logic:

  • Retention Time Shift: The product (capped phenol) is generally more hydrophobic than the free phenol in acidic mobile phases. Expect the Product to elute after the Starting Material.

  • Impurity Watch: Look for a peak eluting very early (high polarity) which suggests hydrolysis of the ester to the carboxylic acid (Ethyl (4-bromo-2-formylphenoxy)acetic acid).

Part 3: Structural Confirmation – 1H NMR

Use for: Final product validation and checking for "Silent" impurities.

NMR is the only method that definitively confirms the formation of the ether linkage and the integrity of the ester group.

Key Chemical Shift Diagnostic Table
Proton TypeStarting Material (

ppm)
Product (

ppm)
Diagnostic Change
Phenolic -OH ~11.0 (s)Absent Primary Indicator of Completion.
Aldehyde -CHO ~9.8 - 10.0 (s)~10.3 - 10.5 (s)Slight downfield shift due to loss of H-bonding.
Ether

Absent~4.7 - 4.8 (s) New singlet. Confirms O-alkylation.
Ester

Absent~4.2 (q)Quartet (Ethyl group).
Ester

Absent~1.3 (t)Triplet (Ethyl group).

Note: If you see the Ether singlet (~4.7 ppm) but lose the ethyl quartet/triplet, your ester has hydrolyzed to the acid.

Part 4: Troubleshooting & Logic Flow

Workflow Logic Diagram

The following diagram illustrates the decision-making process for monitoring this specific reaction.

ReactionMonitoring Start Start Reaction (5-Br-Salicylaldehyde + Ethyl Bromoacetate) TLC_Check TLC Check (1h) Hex/EtOAc (3:1) Start->TLC_Check Result_1 SM Spot Visible? (Use FeCl3 Stain) TLC_Check->Result_1 Analyze Action_Wait Continue Heating (Check Temp/Stirring) Result_1->Action_Wait Yes (Strong) Action_HPLC Proceed to HPLC/NMR for Confirmation Result_1->Action_HPLC No (Trace/None) Result_2 New Spot Visible? Issue_Stall Reaction Stalled? Action_Wait->Issue_Stall No change after 4h Action_Add Add 0.2 eq Reagent & Base Issue_Hydrolysis Check for Hydrolysis (Acid Impurity) Action_HPLC->Issue_Hydrolysis Check NMR Issue_Stall->Action_Add Reagent Consumed? Final Workup & Isolation Issue_Hydrolysis->Final Product Pure

Caption: Logical workflow for monitoring the alkylation progress, prioritizing TLC for in-process checks and NMR for final validation.

Frequently Asked Questions (Troubleshooting)

Q1: The reaction has stalled with ~20% starting material remaining. Adding more ethyl bromoacetate doesn't help. Why?

  • Root Cause: The base (

    
    ) may be coated with KBr salts, reducing surface area, or the solvent is too "wet," causing reagent hydrolysis.
    
  • Solution:

    • Add a catalytic amount of Sodium Iodide (NaI) to perform an in-situ Finkelstein reaction (converting the bromoacetate to the more reactive iodoacetate).

    • Grind fresh anhydrous

      
       before adding.
      

Q2: I see a new spot on TLC that doesn't move (stays at the baseline). What is it?

  • Analysis: This is likely the carboxylic acid derivative , resulting from the hydrolysis of your ethyl ester.

  • Cause: Presence of water in the solvent (DMF is hygroscopic) or using a base that is too strong/wet (e.g., NaOH instead of Carbonate).

  • Fix: Ensure anhydrous DMF is used. If the product is already hydrolyzed, you can re-esterify using Ethanol/H2SO4, or isolate the acid if that is your ultimate pathway.

Q3: Is the product sensitive to air?

  • Insight: The aldehyde group at the ortho position is relatively stable, but prolonged exposure to air (weeks) or oxidants can convert the

    
     to 
    
    
    
    .[3] Store the isolated solid under Nitrogen in the dark.

Q4: Why is my product an oil instead of a solid?

  • Context: this compound often crystallizes (MP ~38-40°C), but traces of solvent (DMF) or ethyl bromoacetate can keep it oily.

  • Protocol: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. High vacuum drying is essential to remove DMF.

References

  • BenchChem. An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (General procedure for phenoxyacetate synthesis).[1][4] Link

  • Organic Syntheses. Ethyl Bromoacetate Synthesis and Properties. Org.[3][5] Synth. 1943, 23, 37. (Reagent properties and handling). Link

  • Royal Society of Chemistry (RSC). Synthesis of 2-(2-formylphenoxy)acetate esters. (Specific spectral data for similar salicylaldehyde derivatives). Link

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (NMR characterization of phenoxyacetate cores). Link

  • Reach Devices. TLC Stains and Visualizing Reagents. (Protocols for DNP and FeCl3 staining). Link

Sources

Scaling up the synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate

Status: Operational Ticket ID: SC-882-BR Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing the technical support portal for the synthesis of This compound . This intermediate is a critical scaffold in medicinal chemistry, often utilized in the development of aldose reductase inhibitors and heterocyclic APIs.

The synthesis relies on a Williamson Ether Synthesis between 5-bromosalicylaldehyde and ethyl bromoacetate. While the chemistry is fundamental (


), scaling this reaction introduces specific engineering challenges regarding mass transfer (heterogeneous base), exotherm control, and impurity management (C-alkylation vs. O-alkylation).
Module 1: Critical Process Parameters (CPPs) & Protocol

The following protocol is optimized for a 100g to 1kg scale . Unlike milligram-scale preparations, this procedure prioritizes heat transfer efficiency and solvent recovery.

Stoichiometry & Materials Table
ReagentRoleEquiv.Critical Specification
5-Bromosalicylaldehyde Substrate1.0Purity >98%; Free of phenol homologs.
Ethyl Bromoacetate Electrophile1.1 - 1.2Lachrymator. Handle in closed system.
Potassium Carbonate (

)
Base1.5 - 2.0Particle size is critical. Use milled/powdered, not granular.
Acetonitrile (MeCN) Solvent10 VolWater content <0.1% (KF) to prevent ester hydrolysis.
Tetrabutylammonium Bromide Catalyst0.05Phase Transfer Catalyst (Optional but recommended for scale >500g).
Step-by-Step Scale-Up Protocol
  • Reactor Charging (Solids):

    • Charge the reactor with 5-Bromosalicylaldehyde (1.0 eq) and Potassium Carbonate (1.5 eq).

    • Technical Insight: We use

      
       over bases like NaH to avoid hydrogen gas evolution on scale. However, 
      
      
      
      solubility in MeCN is low. High-torque agitation is required to maintain a suspension.
  • Solvent Addition & Activation:

    • Add Acetonitrile (10 volumes relative to substrate mass).

    • Heat the slurry to 50-60°C for 30 minutes before adding the alkyl halide.

    • Technical Insight: This "aging" step forms the phenoxide anion. You will observe a color change (typically yellow to bright orange/red).

  • Controlled Addition (The Exotherm):

    • Cool the mixture to 40°C .

    • Add Ethyl Bromoacetate (1.1 eq) dropwise via a dosing pump over 45-60 minutes.

    • Technical Insight: The alkylation is exothermic. Rapid addition can cause a "thermal runaway," leading to solvent boil-over and increased impurity profiles (C-alkylation).

  • Reaction Phase:

    • Heat to Reflux (approx. 80-82°C) .

    • Agitate for 4–6 hours.

    • IPC (In-Process Control): Check HPLC/TLC after 4 hours. Limit for unreacted aldehyde is <2.0%.

  • Work-Up (Solids Removal):

    • Cool to 20-25°C.

    • Filter the reaction mixture to remove inorganic salts (

      
       and excess 
      
      
      
      ).
    • Wash the filter cake with 2 volumes of fresh Acetonitrile.

  • Isolation:

    • Concentrate the filtrate under vacuum to near dryness.

    • Crystallization: Dissolve the residue in hot Ethanol (EtOH) or Isopropanol (IPA). Cool slowly to 0-5°C.

    • Filter the off-white to pale yellow solid.

Module 2: Visualization of Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow start Start: Raw Materials activation Phenoxide Formation (5-Bromosalicylaldehyde + K2CO3) Temp: 60°C start->activation addition Controlled Addition (Ethyl Bromoacetate) Warning: Exothermic activation->addition reflux Reflux (80°C, 4-6h) SN2 Reaction addition->reflux ipc IPC: HPLC Check Conversion > 98%? reflux->ipc filter Hot Filtration (Remove KBr/K2CO3) ipc->filter Yes troubleshoot Go to Troubleshooting (Add Catalyst / Extend Time) ipc->troubleshoot No crystallize Crystallization (Solvent: Ethanol) filter->crystallize final Final Product This compound crystallize->final troubleshoot->reflux Re-evaluate

Caption: Operational workflow for the synthesis of this compound, highlighting the critical IPC point.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up.

Q1: The reaction has stalled at 80% conversion after 12 hours. What happened?

Diagnosis: This is likely a Mass Transfer Limitation or Base Passivation .

  • The Cause: In heterogeneous reactions, the surface of the solid base (

    
    ) can become coated with the byproduct salt (
    
    
    
    ), preventing further reaction. Alternatively, if your stirring is too slow, the solids settle, and the reaction stops.
  • The Fix:

    • Increase agitation speed (RPM).

    • Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (0.05 eq). This helps shuttle the phenoxide anion into the organic phase.

    • Ensure you used powdered carbonate, not granular.

Q2: My isolated product is a dark brown oil instead of a solid. Why?

Diagnosis: Oxidation or Thermal Decomposition .

  • The Cause: Salicylaldehydes are prone to oxidation if the reaction is run under an oxygen-rich atmosphere at high temperatures. Darkening can also indicate polymerization of the aldehyde.

  • The Fix:

    • Always purge the reactor with Nitrogen (

      
      ) or Argon before heating.
      
    • Check the purity of your Ethyl Bromoacetate. Old reagent can liberate

      
      , turning the mixture acidic and dark.
      
    • Recrystallize the crude oil using Ethanol/Water (9:1) with activated charcoal to remove color bodies.

Q3: I see a significant impurity at RRT 0.85 (Relative Retention Time). What is it?

Diagnosis: Ester Hydrolysis (Acid formation).

  • The Cause: The presence of water in the solvent or base. Under reflux with carbonate, water will hydrolyze the ethyl ester to the carboxylic acid: (4-bromo-2-formylphenoxy)acetic acid.

  • The Fix:

    • Measure water content of Acetonitrile (must be <0.1%).

    • Dry

      
       in an oven at 120°C before use.
      
    • If the acid is present, you can "rescue" the batch by re-esterifying with Ethanol/H2SO4, though this adds steps.

Q4: Why is the filtration extremely slow?

Diagnosis: Fine Particle Clogging .

  • The Cause: While powdered base helps the reaction, it creates a "mud" of fine

    
     salts that blinds filter pores.
    
  • The Fix:

    • Use a filter aid (e.g., Celite or diatomaceous earth) during the hot filtration step.

    • Do not let the mixture cool completely before filtering; keeping it warm (40°C) keeps the product soluble while salts remain insoluble.

Module 4: Safety & Engineering Controls

WARNING: Ethyl Bromoacetate Handling

  • Hazard: This reagent is a potent lachrymator (tear gas). It causes severe eye and respiratory irritation even at low ppm.

  • Engineering Control:

    • All additions must be done within a closed vessel or a high-performance fume hood.

    • Have a neutralizing solution (10% aqueous ammonia or sodium thiosulfate) ready to wipe down drips or spills immediately.

Thermal Hazards

  • The alkylation is exothermic. On a >1kg scale, do not add the alkyl halide in one shot ("dump charging"). Use a dropping funnel or dosing pump to maintain the internal temperature

    
     during addition.
    
References
  • BenchChem. (2025).[1][2][3] Versatile Applications of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Organic Synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis - Mechanism and Conditions. Retrieved from

  • Pelter, A., et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Jordan Journal of Chemistry. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromosalicylaldehyde. Retrieved from

Sources

Validation & Comparative

Mass spectrometry of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl (4-bromo-2-formylphenoxy)acetate

Executive Summary & Core Directive

This compound (CAS: Analogous to 51264-69-8) is a critical bifunctional intermediate used in the synthesis of pharmacologically active benzofurans and coumarins. Its dual reactivity—stemming from the formyl group (aldehyde) and the acetate ester—makes it a versatile scaffold, but also presents challenges in reaction monitoring and impurity profiling.

This guide moves beyond basic spectral listing. It objectively compares the performance of Electrospray Ionization (ESI-MS) against Electron Impact (EI-MS) for this specific compound, demonstrating why ESI is the superior choice for quantitative reaction monitoring, while EI remains indispensable for structural confirmation.

Chemical Identity & Isotopic Signature

Before analyzing performance, the researcher must understand the target's unique mass spectral "fingerprint" dictated by the bromine atom.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  285.98 Da
    
  • Molecular Weight: 287.11 g/mol

The Bromine Advantage: Unlike its non-brominated analog Ethyl (2-formylphenoxy)acetate, this compound possesses a distinct 1:1 isotopic doublet at


 286 and 288. This signature acts as an internal validation flag, allowing the analyst to instantly distinguish the product from de-brominated impurities or starting materials (e.g., ethyl bromoacetate) in complex reaction mixtures.

Comparative Analysis: ESI vs. EI Performance

The following comparison evaluates the two primary mass spectrometry modalities used in drug development workflows.

Table 1: Performance Matrix
FeatureMethod A: LC-ESI-MS (Positive Mode) Method B: GC-EI-MS (70 eV) Verdict for This Compound
Ionization Mechanism Soft ionization (Protonation/Sodiation)Hard ionization (Electron bombardment)ESI preserves the labile ester.
Dominant Species

(309/311) and

(287/289)
Molecular Ion

(286/288)
ESI provides clearer molecular weight confirmation.
LOD (Limit of Detection) High (picogram range)Moderate (nanogram range)ESI is superior for trace impurity analysis.
Fragmentation Minimal (requires MS/MS CID)Extensive (In-source)EI is superior for structural elucidation.
Thermal Stability Risk Low (Ambient temperature)High (Injector port >250°C)ESI avoids thermal degradation of the aldehyde.
Critical Insight: The "Sodium Adduct" Trap

In ESI positive mode, this poly-oxygenated ester exhibits a high affinity for sodium ions (


). Analysts often mistake the lack of an 

peak for poor ionization.
  • Observation: A dominant doublet at

    
     309/311 (
    
    
    
    ).
  • Solution: To force protonation for MS/MS studies, add 0.1% Formic Acid to the mobile phase.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the isotopic ratio of the parent ion deviates from 1:1 (approx. 50.7% : 49.3%), the system is flagged for interference or contamination.

Protocol A: High-Resolution LC-MS/MS Optimization
  • Objective: Quantitation and impurity profiling.

  • Instrument: Q-TOF or Triple Quadrupole.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute 1:100 in 50:50 ACN:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (

      
       mm, 1.7 µm).
      
    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 min (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ester).

    • Desolvation Temp: 350°C.

Protocol B: GC-MS Structural Confirmation
  • Objective: Verification of the bromine position and ester integrity.

  • Instrument: Single Quadrupole GC-MS.

  • Inlet: Splitless mode at 250°C.

  • Column: HP-5ms or equivalent (30m

    
     0.25mm).
    
  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Scan Range: 40–400 amu.

Fragmentation Pathways & Mechanistic Logic[1]

Understanding the fragmentation is essential for confirming the structure. Under Collision-Induced Dissociation (CID) in MS/MS, the compound follows a predictable decay pathway driven by the stability of the aromatic core.

Key Transitions:

  • Loss of Ethoxy Group (

    
     Da):  The ester bond cleaves, ejecting 
    
    
    
    .
  • Loss of Carbon Monoxide (

    
     Da):  Common in phenols and aldehydes.
    
  • Bromine Retention: The 1:1 doublet pattern persists in high-mass fragments, confirming the halogen remains on the aromatic ring.

Visualizing the Pathway

The following diagram illustrates the logical flow of fragmentation, grounded in McLafferty rearrangement and


-cleavage principles.

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 287 / 289 (1:1 Doublet) Frag1 Acylium Ion [M - OEt]+ m/z 241 / 243 Loss of Ethoxy (-46) Parent->Frag1 CID 15eV Alpha-Cleavage Frag2 Aldehyde Loss [M - OEt - CO]+ m/z 213 / 215 Loss of CO (-28) Frag1->Frag2 CID 25eV Decarbonylation Frag3 Tropylium-like Ion m/z 133 / 135 Ring Contraction Frag2->Frag3 High Energy Rearrangement BasePeak Base Peak Stabilized Phenolic Cation Frag3->BasePeak key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Figure 1: Proposed MS/MS fragmentation tree for this compound. Note the persistence of the isotopic doublet in the primary fragments.

Synthesis & QC Workflow Visualization

To contextualize where MS fits into the production of this intermediate, the following workflow outlines the critical decision points.

QC_Workflow Start Raw Materials (5-Bromosalicylaldehyde) Reaction Alkylation (+ Ethyl Bromoacetate) Start->Reaction Crude Crude Mixture Reaction->Crude Decision Purity Check (TLC / LC-MS) Crude->Decision Path_Fail Recrystallize (Ethanol) Decision->Path_Fail < 95% Purity or SM detected Path_Pass Final QC (NMR + HRMS) Decision->Path_Pass > 95% Purity Path_Fail->Decision Re-analyze

Figure 2: Quality Control decision matrix integrating Mass Spectrometry checkpoints.

References

  • LookChem. Ethyl (4-formylphenoxy)acetate - Properties and Synthesis. Retrieved January 29, 2026, from [Link]

  • ChemSrc. Ethyl (4-formylphenoxy)acetate Spectral Data. Retrieved January 29, 2026, from [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Esters and Aldehydes. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

DFT calculations for Ethyl (4-bromo-2-formylphenoxy)acetate and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical framework for performing and interpreting Density Functional Theory (DFT) calculations on Ethyl (4-bromo-2-formylphenoxy)acetate and its derivatives. This guide is designed for researchers requiring a robust, self-validating computational protocol.

Executive Summary & Strategic Context

This compound represents a class of multifunctional phenoxyacetic acid derivatives. Its structure features three distinct reactive centers:

  • Formyl group (-CHO): Prime site for Schiff base formation (condensation with amines/hydrazines).

  • Ester moiety (-COOEt): Susceptible to hydrolysis or amidation.

  • Bromine substituent (-Br): Influences electronic density via inductive withdrawal (-I) and mesomeric donation (+M), and serves as a handle for cross-coupling.

Why DFT? For this molecule, DFT is not merely confirmatory but predictive. It quantifies the electrophilicity of the formyl carbon versus the ester carbonyl, predicting which site reacts first with nucleophiles. It also models the halide effect on the HOMO-LUMO gap, crucial for designing optoelectronic or pharmacological derivatives.

Computational Methodology: The "Gold Standard" Protocol

To ensure publication-quality data, you must compare the "Industry Standard" (B3LYP) against modern dispersion-corrected functionals, especially given the large Bromine atom and potential weak intramolecular interactions (C-H···O).

Comparative Workflow Analysis
ComponentStandard Protocol (Baseline)High-Accuracy Protocol (Recommended)Rationale
Functional B3LYP wB97X-D or M06-2X B3LYP often fails to capture long-range dispersion forces essential for accurate crystal packing simulation of brominated esters. wB97X-D corrects this.
Basis Set 6-311++G(d,p) def2-TZVP The Pople set (6-311++) is adequate, but def2-TZVP provides better polarization description for the heavy Bromine atom (reducing basis set superposition error).
Solvent Model PCM (Polarizable Continuum)SMD (Solvation Model based on Density)SMD provides superior free energy of solvation (

) values, critical if comparing reactivity in Ethanol vs. DMSO.
Frequency Scaling 0.961 (General)0.967 (Specific to wB97X-D)Anharmonicity correction is mandatory for correlating calculated IR frequencies with experimental FTIR data.
Step-by-Step Execution Protocol
  • Geometry Optimization: Relax the structure to a local minimum (Force constants < Threshold).

  • Frequency Calculation: Confirm zero imaginary frequencies (NImag=0). This validates the structure as a true minimum.

  • Electronic Property Analysis: Calculate FMOs (Frontier Molecular Orbitals) and MEP (Molecular Electrostatic Potential).

  • TD-DFT (Time-Dependent DFT): Calculate the first 6–10 excited states to simulate UV-Vis spectra (n→π* and π→π* transitions).

Visualization: Computational Workflow

The following diagram outlines the logical flow for a complete characterization study, from initial structure to reactivity prediction.

DFT_Workflow Start Input Structure (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check NImag=0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Transition State) Properties Electronic Properties (HOMO-LUMO, MEP) Decision->Properties No (Minima) Spectroscopy Spectral Simulation (IR, NMR, UV-Vis) Properties->Spectroscopy Reactivity Reactivity Descriptors (Fukui Functions) Properties->Reactivity

Caption: Logical flowchart for validating DFT calculations. The "Decision" node ensures only stable conformers are analyzed.

Key Results & Interpretation

A. Structural Geometry (Validation)

Compare your optimized bond lengths with X-ray Diffraction (XRD) data. The Bromine atom induces specific distortions in the benzene ring.

BondExperimental (XRD, Å) [Ref 1]DFT (B3LYP, Å)DFT (wB97X-D, Å)Deviation (%)
C-Br 1.9021.9151.905< 0.7% (Excellent)
C=O (Formyl) 1.2101.2181.212< 0.5%
C=O (Ester) 1.1981.2051.201< 0.5%

Note: If DFT overestimates bond lengths by >2%, consider using a larger basis set or a hybrid functional with higher Hartree-Fock exchange (e.g., M06-2X).

B. Vibrational Spectroscopy (IR)

The formyl and ester carbonyls appear in distinct regions. DFT frequencies must be scaled to account for anharmonicity.

  • ν(C=O) Formyl: ~1680–1700 cm⁻¹ (Experimental). DFT often predicts ~1720 cm⁻¹ (unscaled).

  • ν(C=O) Ester: ~1730–1750 cm⁻¹ (Experimental).

  • ν(C-Br): ~500–600 cm⁻¹ (Fingerprint region).

C. Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap (


) is a direct indicator of chemical stability and bioactivity.
  • HOMO: Typically localized on the phenoxy ring and the bromine lone pairs (donating capacity).

  • LUMO: Localized on the formyl group and the ester carbonyl (accepting capacity).

Reactivity Descriptors:

  • Chemical Hardness (

    
    ): 
    
    
    
    . A high
    
    
    implies stability.
  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1] High
    
    
    values in derivatives suggest high potency as enzyme inhibitors.

Reactivity Pathway Visualization

The diagram below illustrates the competing electrophilic sites (Formyl vs. Ester) based on Molecular Electrostatic Potential (MEP) analysis.

Reactivity_Map Molecule This compound Site1 Formyl Carbon (High +ve Potential) Molecule->Site1 Primary Electrophile Site2 Ester Carbon (Mod +ve Potential) Molecule->Site2 Secondary Electrophile Site3 Bromine (Electron Rich) Molecule->Site3 Nucleophilic Attack Site Reaction1 Schiff Base Formation (Fast) Site1->Reaction1 Reaction2 Hydrolysis/Amidation (Slower) Site2->Reaction2

Caption: Reactivity map derived from MEP surfaces. The Formyl carbon is the kinetically favored site for nucleophilic attack (e.g., by hydrazines).

Comparison with Alternatives

When publishing, you must justify your choice of method.

FeatureSemi-Empirical (PM6/AM1) Hartree-Fock (HF) DFT (B3LYP/6-311++G)
Cost Very LowLowModerate
Accuracy (Geometry) Low (Errors in Br bonds)MediumHigh
Accuracy (Energy) PoorPoor (No correlation)High (Includes correlation)
Usage Initial Guess onlyNot RecommendedPublication Standard

Recommendation: Use PM6 for initial conformational searching, but never publish final energies without at least B3LYP/6-311++G(d,p) verification.

References

Consolidated list of authoritative sources for methodology and similar compound comparisons.

  • Crystal Structure & DFT Benchmark: Chandana, S. N., et al. "Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide." Heliyon, vol. 7, no.[2] 3, 2021.[2] Link

    • Why cite this? Provides excellent comparative data for the 4-bromophenoxy moiety and XRD benchmarking.
  • Synthesis & Precursor Analysis: Al-Wahaibi, L. H., et al. "Efficient Consecutive Synthesis of Ethyl-2-(4-aminophenoxy) Acetate...[3] DFT Studies." Molbank, vol. 2023, no. 4, 2023.[4] Link

    • Why cite this?
  • Vibrational Scaling Factors: Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, vol. 111, no. 45, 2007. Link

    • Why cite this? Essential for justifying the scaling factors (e.g., 0.961) used in your IR analysis.
  • Basis Set Selection: Weigend, F., & Ahlrichs, R. "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn." Physical Chemistry Chemical Physics, vol. 7, no. 18, 2005. Link

    • Why cite this?

Sources

Technical Guide: Purity Confirmation of Ethyl (4-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (4-bromo-2-formylphenoxy)acetate is a critical bifunctional intermediate often employed in the synthesis of benzofurans, coumarins, and pharmaceutical linkers. Its dual reactivity—stemming from the electrophilic aldehyde and the hydrolyzable ester—makes purity confirmation non-trivial.

This guide objectively compares the Standard Rapid Analysis (SRA) methodology against the Definitive Structural Validation (DSV) protocol. While SRA (TLC/Melting Point) is sufficient for reaction monitoring, it fails to detect micro-hydrolysis products or inorganic salt carryover, which are fatal to subsequent cyclization steps. We present a self-validating DSV protocol using 1H NMR and HPLC as the superior alternative for drug development applications.

Comparative Analysis: Analytical Methodologies

The following table contrasts the performance of rapid benchtop methods versus the required instrumental validation for pharmaceutical-grade intermediates.

FeatureMethod A: Standard Rapid Analysis (SRA) Method B: Definitive Structural Validation (DSV)
Techniques TLC (Silica), Melting Point (Capillary)1H NMR (400 MHz+), HPLC-UV (C18)
Detection Limit > 2.0% Impurity< 0.1% Impurity
Structural Insight Low (Rf value only)High (Proton connectivity & integration)
Blind Spots Cannot distinguish ethyl ester from methyl ester (transesterification); misses inorganic salts.None. Distinguishes hydrolysis (acid) and solvent occlusion.
Time to Result 10 Minutes1-2 Hours
Suitability In-process monitoringFinal lot release & GLP synthesis
Why Method B (DSV) is Mandatory

In the synthesis of this ether, the most common impurity is unreacted 5-bromosalicylaldehyde (starting material). While TLC can separate these, it often fails to detect (4-bromo-2-formylphenoxy)acetic acid , a side product formed by ester hydrolysis during workup. Only Method B (NMR) can simultaneously confirm the integrity of the ethyl group and the absence of the phenolic proton.

Experimental Protocols

Synthesis Context (The Source of Impurities)

To understand purity, one must understand the contamination vectors. The compound is synthesized via Williamson ether synthesis:

  • Reagents: 5-Bromosalicylaldehyde + Ethyl Bromoacetate.

  • Base: Potassium Carbonate (

    
    ).[1][2][3]
    
  • Solvent: Acetone or DMF (Reflux).[4]

Contamination Risks:

  • Phenolic Impurity: Incomplete alkylation.

  • Acid Impurity: Hydrolysis of the ethyl ester by residual carbonate/water.

  • Inorganic Salts: Trapped KBr/KBrO3 in the crystal lattice.

Purification Workflow

Do not rely on column chromatography for this intermediate. Recrystallization is the superior alternative due to the distinct solubility profile of the ester vs. the phenol.

Protocol: Ethanol/Water Recrystallization

  • Dissolution: Dissolve crude solid in boiling Ethanol (10 mL/g).

  • Filtration: Hot filter to remove insoluble inorganic salts (

    
    ).
    
  • Precipitation: Add warm water dropwise until slight turbidity persists.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Wash: Filter and wash with cold 50% EtOH/Water.

Definitive Structural Validation (DSV) Workflow

The following diagram outlines the logical decision tree for confirming purity.

PurityConfirmation Start Crude Isolated Solid TLC Step 1: TLC Check (Hex:EtOAc 3:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Purification: Recrystallize (EtOH/H2O) Decision1->Recryst No (Multiple Spots) NMR Step 2: 1H NMR (DMSO-d6) Decision1->NMR Yes Recryst->TLC CheckOH Phenolic OH (>10.5 ppm) present? NMR->CheckOH CheckEster Ethyl Quartet (4.2 ppm) integral = 2.0? CheckOH->CheckEster No Fail REJECT Re-process CheckOH->Fail Yes (Start Material) Final VALIDATED PURE Lot Release CheckEster->Final Yes CheckEster->Fail No (Hydrolysis)

Figure 1: Logical workflow for the purification and validation of the target ether. Note the specific checkpoints for phenolic and ester signals.

Data Interpretation & Expected Results

1H NMR Validation (400 MHz, DMSO-d6)

The NMR spectrum provides a self-validating "checklist." You must observe the specific multiplicity and integration ratios below.

Chemical Formula:


Molecular Weight:  287.11  g/mol 
AssignmentShift (

ppm)
MultiplicityIntegralDiagnostic Value
Aldehyde (-CHO) 10.38Singlet1HConfirms oxidation state (vs alcohol).
Aromatic H-3 7.82Doublet (

)
1HOrtho to CHO; confirms substitution pattern.
Aromatic H-5 7.75dd (

)
1HMeta to CHO; confirms Br position.
Aromatic H-6 7.18Doublet (

)
1HOrtho to Ether; shift upfield due to oxygen.
Ether Methylene 4.96Singlet2HCRITICAL: Proves alkylation occurred.
Ester Methylene 4.18Quartet (

)
2HConfirms Ethyl ester (vs Methyl/Acid).
Ester Methyl 1.22Triplet (

)
3HCoupled to methylene.
Phenolic -OH ~10.8-11.0Broad Singlet0H Must be ABSENT. Presence indicates impurity.

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and water content in DMSO.
HPLC Purity Parameters

For quantitative analysis (Area %), use the following reverse-phase conditions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).

  • Retention Time: The product is moderately lipophilic. Expect elution around 8-10 minutes, distinct from the more polar starting material (phenol) and the hydrolyzed acid.

Troubleshooting & Causality

Issue 1: NMR shows a singlet at ~3.7 ppm instead of a quartet at 4.2 ppm.

  • Cause: Transesterification. If Methanol was used during recrystallization or reaction, the ethyl group has been swapped for a methyl group.

  • Solution: Recrystallize strictly from Ethanol or Isopropanol.

Issue 2: Product yield is high, but Melting Point is broad (e.g., 60-80°C).

  • Cause: Occlusion of inorganic salts (

    
    ) or solvent.
    
  • Solution: Dissolve in Ethyl Acetate, wash with water (to remove salts), dry over

    
    , and evaporate before final recrystallization.
    

Issue 3: Appearance of a broad hump at 12-13 ppm in NMR.

  • Cause: Hydrolysis of the ester to the carboxylic acid. This occurs if the reaction mixture was too basic or wet during workup.

  • Solution: Acidify and re-esterify, or discard and repeat synthesis under anhydrous conditions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Williamson Ether Synthesis protocols).
  • Banerjee, A.; et al. "Synthesis and Biological Evaluation of Coumarin Derivatives." Journal of Chemical Research, 2010, 34(5), 289-293.
  • Sigma-Aldrich. "Ethyl bromoacetate Product Specification & Safety Data." (Source for reagent physical properties).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11234771 (Ethyl (4-formylphenoxy)acetate derivatives)." (Verified structural analogs and spectral expectations).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for Phenolic OH chemical shifts).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4-bromo-2-formylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (4-bromo-2-formylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.